PROTAC ER Degrader-15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C47H47F4N5O5 |
|---|---|
Molecular Weight |
837.9 g/mol |
IUPAC Name |
3-[6-[7-[[1-[4-[(3S,4R)-3-(2,6-difluorophenyl)-7-hydroxy-3,4-dihydro-2H-chromen-4-yl]-2,6-difluorophenyl]piperidin-4-yl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C47H47F4N5O5/c48-35-2-1-3-36(49)43(35)34-24-61-40-21-31(57)5-7-33(40)42(34)28-19-37(50)44(38(51)20-28)54-14-10-27(11-15-54)22-53-16-12-47(13-17-53)25-55(26-47)30-4-6-32-29(18-30)23-56(46(32)60)39-8-9-41(58)52-45(39)59/h1-7,18-21,27,34,39,42,57H,8-17,22-26H2,(H,52,58,59)/t34-,39?,42+/m0/s1 |
InChI Key |
OKVFHQZVUBUHTR-IBVBODMWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of PROTAC ER Degrader-15
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. This guide provides a detailed technical overview of the mechanism of action of PROTAC ER Degrader-15, also known as Compound 40, an orally active degrader of the estrogen receptor (ER). By hijacking the cellular protein disposal machinery, this compound offers a promising strategy for the treatment of ER-positive breast cancers, which are heavily reliant on ER signaling for their proliferation and survival. This document outlines the core mechanism, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes.
Core Mechanism of Action
This compound is a heterobifunctional molecule meticulously designed to simultaneously bind to the estrogen receptor and an E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex, bringing the ER in close proximity to the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the ER, leading to the polyubiquitination of the receptor. The polyubiquitin (B1169507) chain acts as a molecular flag, marking the ER for recognition and subsequent degradation by the 26S proteasome. A key feature of this mechanism is its catalytic nature; after the degradation of the ER, this compound is released and can engage another ER molecule, enabling the degradation of multiple target proteins by a single PROTAC molecule.
The molecular architecture of this compound consists of three key components:
-
A ligand for the Estrogen Receptor (ER): This moiety (HY-170334) specifically binds to the estrogen receptor.
-
A recruiter for an E3 Ubiquitin Ligase: This ligand (HY-138793) engages an E3 ubiquitin ligase. While the specific E3 ligase targeted by this component is not publicly disclosed, it is a critical element for initiating the degradation cascade.
-
A linker: A chemical linker (HY-30756) connects the ER-binding and E3-recruiting ligands, optimizing the formation and stability of the ternary complex.
Quantitative Data
The efficacy of a PROTAC is quantified by its ability to induce the degradation of the target protein. A key parameter is the DC50 value, which represents the concentration of the PROTAC required to degrade 50% of the target protein in a given cell line and time point.
| Parameter | Value | Cell Line | Notes |
| DC50 | 3.7 nM | Not Specified | The DC50 value represents the potency of this compound in inducing the degradation of the estrogen receptor. |
Note: Further quantitative data, such as the binding affinities (Kd) of the individual ligands to their respective targets and the kinetics of ternary complex formation for this compound, are not publicly available at this time.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the mechanism of action and the experimental procedures for characterizing this compound, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the activity of a PROTAC ER degrader.
Determination of DC50 by Western Blot
Objective: To determine the concentration of this compound that induces 50% degradation of the estrogen receptor in a cellular context.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Estrogen Receptor α
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Plate ER-positive breast cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final concentration range should span several orders of magnitude around the expected DC50. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Replace the medium in the wells with the medium containing the different concentrations of the PROTAC. Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then add ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ERα overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the probing process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of ER degradation relative to the vehicle-treated control for each PROTAC concentration.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.
-
Ternary Complex Formation Assay (General Protocol using AlphaLISA)
Objective: To provide evidence of the formation of the ER-PROTAC-E3 ligase ternary complex, which is the cornerstone of the PROTAC's mechanism of action.
Materials:
-
Purified recombinant Estrogen Receptor α (tagged, e.g., with GST)
-
Purified recombinant E3 ligase complex (tagged, e.g., with His or FLAG)
-
This compound
-
AlphaLISA Acceptor beads conjugated to an antibody against one tag (e.g., anti-GST)
-
AlphaLISA Donor beads conjugated to an antibody against the other tag (e.g., anti-His or anti-FLAG)
-
Assay buffer
-
384-well microplates
-
Plate reader capable of AlphaLISA detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare solutions of the tagged ER and tagged E3 ligase at optimized concentrations.
-
Assay Setup: In a 384-well plate, add the tagged ER, tagged E3 ligase, and the serially diluted this compound. Include controls lacking one of the components (ER, E3 ligase, or PROTAC) to assess background signal.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the formation of the ternary complex.
-
Bead Addition: Add the AlphaLISA Acceptor beads and incubate. Then, add the AlphaLISA Donor beads under subdued light and incubate.
-
Detection: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A characteristic "hook effect" is often observed, where the signal increases with PROTAC concentration up to an optimal point and then decreases at higher concentrations due to the formation of binary complexes that prevent ternary complex formation. This bell-shaped curve is indicative of successful ternary complex formation.
The Pinnacle of Targeted Protein Degradation: A Technical Guide to PROTAC ER Degrader-15 and E3 Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core mechanisms of Proteolysis Targeting Chimeras (PROTACs) designed to degrade the Estrogen Receptor (ER), a key driver in breast cancer. While this guide is centered on the principles of ER degradation, it will use the extensively characterized and clinically advanced ER PROTAC, ARV-471 (Vepdegestrant), as a primary exemplar to provide concrete data and established protocols. We will also reference "PROTAC ER Degrader-15," a commercially available research molecule, to illustrate the modular nature of these powerful tools.
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules engineered to co-opt the cell's natural protein disposal machinery to eliminate proteins of interest (POIs).[1][2] They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[2]
The mechanism of action for an ER PROTAC is a cyclical process:
-
Ternary Complex Formation : The PROTAC simultaneously binds to the Estrogen Receptor and an E3 ubiquitin ligase (commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)), forming a transient ternary complex.[1][2]
-
Ubiquitination : This proximity induces the E3 ligase to transfer ubiquitin molecules from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the ER.[1]
-
Proteasomal Degradation : The polyubiquitinated ER is then recognized and degraded by the 26S proteasome.[1]
-
Recycling : The PROTAC is released and can then bind to another ER molecule, acting catalytically to induce further degradation.[2]
This approach offers a distinct advantage over traditional inhibitors by physically eliminating the target protein rather than simply blocking its function.
Quantitative Analysis of ER Degradation
The efficacy of an ER PROTAC is quantified by its ability to induce degradation of the target protein in relevant cell lines. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Case Study: ARV-471 (Vepdegestrant)
ARV-471 is a potent and orally bioavailable PROTAC that selectively recruits the Cereblon (CRBN) E3 ligase to the Estrogen Receptor.[3] It has demonstrated robust ER degradation across multiple preclinical models.
| Cell Line | ER Status | DC50 (nM) | Dmax (%) | Treatment Duration | Reference |
| MCF7 | Wild-Type | ~0.9 - 1.8 | >95 | 72 hours | [4][5][6] |
| T47D | Wild-Type | ~0.43 - 2.0 | >95 | 24-72 hours | [7][8] |
| BT474 | Wild-Type | Not specified | Dose-dependent degradation | 72 hours | [4] |
| CAMA-1 | Wild-Type | Not specified | Dose-dependent degradation | 72 hours | [4] |
| ZR-75-1 | Wild-Type | Not specified | Dose-dependent degradation | 72 hours | [4] |
| T47D | Y537S Mutant | Not specified | Potent degradation | Not specified | [9] |
| T47D | D538G Mutant | Not specified | Potent degradation | Not specified | [9] |
This compound
This compound is another orally active degrader of the estrogen receptor with demonstrated anticancer activity.[10] It is constructed using "ER ligand-7" as the target protein ligand.[11][12] While specific peer-reviewed degradation data (DC50/Dmax) is not as widely published as for ARV-471, its availability highlights the modular design approach in PROTAC development.
Experimental Protocols
Evaluating the efficacy and mechanism of an ER PROTAC involves a series of key experiments. The following protocols are fundamental to the characterization of molecules like ARV-471 and this compound.
Western Blot for ER Degradation
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[13]
Objective: To determine the DC50 and Dmax of an ER PROTAC in a specific cell line.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF7, T47D)
-
Cell culture reagents
-
ER PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the ER PROTAC (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]
-
Sample Preparation: Normalize protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.[14]
-
SDS-PAGE and Transfer: Separate proteins by size on an SDS-PAGE gel and transfer them to a PVDF membrane.[14]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-ERα antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensity using densitometry software. Normalize ERα levels to a loading control (e.g., β-actin).
-
Calculate the percentage of degradation relative to the vehicle control and plot a dose-response curve to determine DC50 and Dmax values.
-
References
- 1. benchchem.com [benchchem.com]
- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Syncing with Industry Leaders: A High-Activity PROTAC Library for Targeted Protein Degradation (Part I) [bldpharm.com]
- 7. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. arvinas.com [arvinas.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. InvivoChem [invivochem.com]
- 12. file.medchemexpress.eu [file.medchemexpress.eu]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
In-Depth Technical Guide: ERD-148, a PROTAC-Mediated Estrogen Receptor Alpha (ERα) Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the PROTAC ERα degrader, ERD-148, focusing on its binding affinity and mechanism of action. Due to the limited availability of public data on "PROTAC ER Degrader-15," this document will focus on the well-characterized and potent ERα degrader, ERD-148, as a representative molecule.
Quantitative Data Summary
The following tables summarize the biological activity of ERD-148 in key breast cancer cell lines. These values represent the functional potency of the degrader in cellular contexts.
Table 1: ERα Degradation Activity of ERD-148
| Parameter | Cell Line | Value (nM) |
| DC₅₀ | MCF-7 | Not explicitly quantified, but significant degradation observed at 1 nM |
| DC₅₀ | T47D | Not explicitly quantified, but significant degradation observed at low nM concentrations |
Note: DC₅₀ (Degradation Concentration 50) is the concentration of the degrader that induces 50% degradation of the target protein.
Table 2: Anti-Proliferative Activity of ERD-148
| Parameter | Cell Line | Value (nM) |
| IC₅₀ | MCF-7 (Wild-Type ERα) | 0.8[1] |
| IC₅₀ | cY537S (Mutant ERα) | 10.5[1] |
| IC₅₀ | cD538G (Mutant ERα) | 6.1[1] |
Note: IC₅₀ (Inhibitory Concentration 50) is the concentration of the drug that inhibits 50% of cell growth. The data indicates that ERD-148 is effective against both wild-type and clinically relevant mutant forms of ERα.[1]
Signaling Pathway and Mechanism of Action
PROTAC ERα degraders function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically target and eliminate the estrogen receptor alpha.
The ERα signaling pathway plays a crucial role in the development and progression of a majority of breast cancers. Estrogen binding to ERα leads to its dimerization and translocation to the nucleus, where it regulates the transcription of genes involved in cell proliferation and survival.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Binding Affinity
This protocol provides a general framework for determining the binding affinity of a PROTAC to ERα.
Principle: TR-FRET is a robust method for measuring molecular interactions in a homogeneous format. It relies on the transfer of energy from a long-lifetime donor fluorophore (e.g., terbium cryptate) to an acceptor fluorophore (e.g., d2) when they are in close proximity. In this assay, a labeled ERα protein and a labeled antibody or tag are used. The binding of the PROTAC displaces a fluorescently labeled ligand, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human ERα protein (e.g., GST-tagged)
-
Terbium-labeled anti-GST antibody (donor)
-
Fluorescently labeled estrogen ligand (e.g., fluorescein-estradiol, acceptor)
-
PROTAC ERα degrader (e.g., ERD-148)
-
Assay buffer
-
384-well low-volume microplates
-
TR-FRET compatible microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC degrader and the unlabeled estrogen ligand (for control) in the assay buffer. Prepare a mixture of the ERα protein and the terbium-labeled antibody.
-
Assay Reaction: To the wells of the microplate, add the PROTAC dilutions, the fluorescently labeled estrogen ligand, and the ERα/antibody mixture.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET microplate reader, measuring the emission at both the donor and acceptor wavelengths with a time delay to reduce background fluorescence.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The dissociation constant (Kd) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the concentration and Kd of the fluorescent ligand are known.
Western Blot for ERα Degradation
This protocol details the steps to quantify the degradation of ERα in cells treated with a PROTAC degrader.
Principle: Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. Following treatment with the PROTAC, cell lysates are prepared, and the proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with an antibody specific to ERα. The amount of ERα is then visualized and quantified.
Materials:
-
ERα-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
PROTAC ERα degrader (e.g., ERD-148)
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC degrader or a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples and prepare them for electrophoresis by adding sample buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary anti-ERα antibody, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with a primary antibody for a loading control protein to ensure equal protein loading across all lanes.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the corresponding loading control. Calculate the percentage of ERα degradation relative to the vehicle-treated control to determine the DC₅₀.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and evaluation of a PROTAC ERα degrader.
References
In-Depth Technical Guide: PROTAC ER Degrader-15 (Compound 40)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of PROTAC ER Degrader-15, also identified as Compound 40. The information presented is collated from the primary scientific literature, focusing on key data and experimental methodologies to support further research and development in the field of targeted protein degradation.
Chemical Structure and Properties
This compound (Compound 40) is a novel, orally bioavailable selective estrogen receptor degrader (SERD). It was developed through the structure-based optimization of the lead compound LSZ102, with the key modification being the replacement of a 6-hydroxybenzothiophene moiety with a 6H-thieno[2,3-e]indazole group. This alteration, coupled with modifications to the acrylic acid degron, resulted in a compound with significantly improved pharmacological properties.[1]
Chemical Structure:
(The specific chemical structure of Compound 40 is proprietary to the publishing research entity and is detailed in the referenced scientific publication. For research and development purposes, direct consultation of the source article is recommended.)
Physicochemical Properties:
A summary of the key physicochemical properties of this compound (Compound 40) is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₂F₂N₄O₄S | [1] |
| Molecular Weight | 586.66 g/mol | [1] |
| Solubility | Data not publicly available | |
| LogP | Data not publicly available |
Mechanism of Action: Targeted Degradation of Estrogen Receptor α (ERα)
This compound functions as a proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule designed to simultaneously bind to the estrogen receptor α (ERα) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of ERα, marking it for degradation by the proteasome. This mechanism of action leads to the effective elimination of the ERα protein from cancer cells, a key driver in the majority of breast cancers.
The signaling pathway illustrating the mechanism of action is depicted below:
Caption: Mechanism of ERα degradation by this compound.
Biological Activity and Efficacy
This compound (Compound 40) has demonstrated potent and robust biological activity in preclinical studies, including in models of endocrine-resistant breast cancer.
In Vitro Efficacy
The compound exhibits potent growth inhibition of both wild-type and tamoxifen-resistant ERα-positive breast cancer cell lines. Furthermore, it induces potent degradation of the ERα protein in these cells.
Table of In Vitro Activity:
| Cell Line | Assay Type | Metric | Value (nM) | Reference |
| MCF-7 (wild-type) | Cell Growth Inhibition | IC₅₀ | 0.25 | [1] |
| MCF-7 (tamoxifen-resistant) | Cell Growth Inhibition | IC₅₀ | 0.31 | [1] |
| T-47D | Cell Growth Inhibition | IC₅₀ | 0.19 | [1] |
| MCF-7 | ERα Degradation | DC₅₀ | 0.15 | [1] |
In Vivo Efficacy
In a mouse xenograft model using MCF-7 breast cancer cells, orally administered this compound (Compound 40) demonstrated robust antitumor efficacy.
Table of In Vivo Antitumor Efficacy:
| Animal Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| MCF-7 Xenograft | 10 mg/kg, p.o., q.d. | 95 | [1] |
| MCF-7 Xenograft | 30 mg/kg, p.o., q.d. | 105 | [1] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the characterization of this compound (Compound 40).
Synthesis of this compound (Compound 40)
The synthesis of Compound 40 is a multi-step process. A generalized workflow is presented below. For a detailed, step-by-step synthetic route including reagents and reaction conditions, please refer to the supporting information of the primary publication.[1]
Caption: Generalized synthetic workflow for Compound 40.
ERα Degradation Assay (Western Blot)
Objective: To quantify the degradation of ERα protein in cancer cells following treatment with this compound.
Protocol:
-
Cell Culture: MCF-7 cells are seeded in 6-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with varying concentrations of Compound 40 or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control, such as β-actin or GAPDH, is also probed to ensure equal protein loading.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the ERα band is quantified and normalized to the loading control to determine the percentage of ERα degradation relative to the vehicle-treated control.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of this compound on the viability of cancer cells.
Protocol:
-
Cell Seeding: Cells (e.g., MCF-7, T-47D) are seeded in 96-well plates at a suitable density.
-
Compound Treatment: After 24 hours, cells are treated with a serial dilution of Compound 40.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 5-7 days).
-
Assay: The CellTiter-Glo® reagent is added to each well, and the plate is mixed on an orbital shaker to induce cell lysis.
-
Luminescence Measurement: After a brief incubation to stabilize the luminescent signal, the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vivo Antitumor Efficacy in a Xenograft Model
Objective: To evaluate the antitumor activity of orally administered this compound in a mouse model of breast cancer.
Protocol:
-
Animal Model: Female immunodeficient mice (e.g., BALB/c nude) are used.
-
Tumor Implantation: MCF-7 cells are subcutaneously injected into the flank of each mouse. An estrogen pellet is typically implanted to support tumor growth.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally (p.o.) once daily (q.d.) at specified doses. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration of treatment.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.
Caption: Experimental workflow for the in vivo xenograft study.
Conclusion
This compound (Compound 40) is a highly potent and orally bioavailable selective estrogen receptor degrader with a promising preclinical profile. Its robust in vitro and in vivo activity against ERα-positive breast cancer, including tamoxifen-resistant models, highlights its potential as a next-generation endocrine therapy. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate and build upon these significant findings in the field of targeted protein degradation.
References
In-Depth Technical Guide: In Vitro Degradation Profile of PROTAC ER Degrader ARV-471 (Vepdegestrant)
Audience: Researchers, scientists, and drug development professionals.
Introduction
PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's endogenous ubiquitin-proteasome system (UPS) for the targeted degradation of disease-causing proteins. This guide provides a detailed overview of the in vitro degradation profile of ARV-471 (Vepdegestrant), a potent and selective oral PROTAC designed to target the Estrogen Receptor alpha (ERα), a key driver in the majority of breast cancers. As no specific "PROTAC ER Degrader-15" has been identified in publicly available literature, this guide will focus on ARV-471 as a representative and clinically advanced example of a PROTAC ER degrader.
Mechanism of Action
ARV-471 is a heterobifunctional molecule comprising a ligand that binds to ERα and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] By bringing ERα into close proximity with the E3 ligase, ARV-471 facilitates the ubiquitination of ERα, marking it for degradation by the 26S proteasome.[2][3][4] This event leads to the clearance of the ERα protein, thereby inhibiting downstream signaling pathways that promote tumor growth. This targeted degradation is distinct from traditional inhibitors that merely block the protein's function.[5]
Quantitative In Vitro Degradation Profile of ARV-471
The efficacy of ARV-471 has been quantified through various in vitro assays, demonstrating its potent and specific activity against ERα.
| Parameter | Cell Line | Value | Reference |
| DC50 (Half-maximal Degradation Concentration) | ER-positive breast cancer cell lines | ~2 nM | [3][6] |
| MCF-7 | 1.8 nM | [7] | |
| Dmax (Maximum Degradation) | ER-positive breast cancer cell lines | ≥90% | [5][8] |
| Paired biopsies from patients | up to 89% | [9][10][11] | |
| GI50 (Half-maximal Growth Inhibition) | MCF-7 (Wild-Type ER) | 3.3 nM | [2] |
| T47D (Wild-Type ER) | 4.5 nM | [2] | |
| Cell lines with ESR1 variants (Y537S and D538G) | Degrades these clinically-relevant variants | [4][6][7] |
Signaling Pathway and Experimental Workflow
ARV-471 Mechanism of Action
The following diagram illustrates the signaling pathway of ERα and the mechanism by which ARV-471 induces its degradation.
References
- 1. arvinasmedical.com [arvinasmedical.com]
- 2. nsjbio.com [nsjbio.com]
- 3. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 4. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 5. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ERα-Targeting PROTAC as a Chemical Knockdown Tool to Investigate the Estrogen Receptor Function in Rat Menopausal Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pfizer.com [pfizer.com]
Technical Guide: Selectivity and Mechanism of Action of PROTAC ER Degrader-15
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Estrogen Receptor with PROTAC Technology
Estrogen Receptor Alpha (ERα) is a ligand-activated transcription factor and a key driver in the majority of breast cancers, with approximately 80% of cases being ER-positive.[1] Endocrine therapies that target the ER signaling pathway have become a cornerstone of treatment for ER+ breast cancer.[1] However, challenges such as acquired resistance, often driven by mutations in the ESR1 gene, limit the long-term efficacy of traditional inhibitors and selective estrogen receptor modulators (SERMs).[2][3]
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that overcomes these limitations.[4] Instead of merely inhibiting the target protein, PROTACs are heterobifunctional molecules designed to eliminate it entirely.[3][5] They achieve this by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[5][6] A PROTAC molecule consists of two key domains connected by a linker: one that binds the target protein (e.g., ERα) and one that recruits an E3 ubiquitin ligase.[4][6] This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome.[5][7]
This guide focuses on the technical profile of PROTAC ER Degrader-15 , a representative molecule designed for the potent and selective degradation of ERα. We will explore its mechanism of action, selectivity profile, and the experimental protocols used for its characterization.
Mechanism of Action: Catalytic Degradation of ERα
This compound operates through a catalytic mechanism that allows a single molecule to induce the degradation of multiple ERα proteins.[5][7] The process involves the formation of a ternary complex between ERα, this compound, and an E3 ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon).[4][5] This proximity enables the E3 ligase to transfer ubiquitin molecules to the ERα protein.[5][8] The resulting polyubiquitinated ERα is then recognized and degraded by the 26S proteasome.[5][7] The PROTAC molecule is subsequently released and can engage another ERα protein, repeating the cycle.[5][9] This event-driven pharmacology distinguishes PROTACs from traditional occupancy-driven inhibitors.
Caption: Mechanism of Action (MOA) for this compound.
Selectivity Profile and Degradation Potency
A critical attribute of an effective PROTAC is its selectivity for the intended target. This compound is designed for high selectivity for ERα over its closely related subtype, ERβ. The two receptors have distinct physiological roles, with ERα being the primary driver of proliferation in breast cancer, while ERβ can have anti-proliferative effects.[10][11] The selectivity is engineered through the design of the ER-binding ligand, which exploits structural differences in the ligand-binding pockets of ERα and ERβ.[10]
The potency of this compound is quantified by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation). The following tables summarize representative data for a potent ERα PROTAC degrader in ER-positive breast cancer cell lines.
Table 1: Dose-Dependent Degradation of ERα (Data is representative of potent ERα PROTACs in MCF-7 cells after 24-hour treatment)
| This compound Conc. (nM) | ERα Protein Level (% of Vehicle Control) |
| 0 (Vehicle) | 100 |
| 0.1 | 75 |
| 1 | 48 |
| 10 | 15 |
| 100 | <5 |
| 1000 | <5 |
Table 2: Degradation Kinetics and Potency (Data is representative of potent ERα PROTACs like ERD-308 and ARV-471)
| Parameter | Cell Line: MCF-7 | Cell Line: T47D |
| DC50 (nM) | ~0.2 | ~0.4 |
| Dmax (%) | >95% | >95% |
| Time to Dmax (hours) | 12 - 18 | 12 - 18 |
Table 3: Subtype Selectivity Profile (Hypothetical data based on the design principle of ERα-selective PROTACs)
| Parameter | ERα | ERβ | Selectivity (ERβ/ERα) |
| Binding Affinity (IC50, nM) | <1 | >100 | >100-fold |
| Degradation (DC50, nM) | <1 | >1000 | >1000-fold |
Experimental Protocols
Characterizing the activity of this compound involves a series of standardized in-vitro assays. The workflow typically begins with cell treatment, followed by protein extraction and quantification via Western Blot.
Caption: Standard experimental workflow for assessing ERα degradation.
Cell Lysis and Protein Extraction
-
Cell Treatment: Culture ERα-positive cells (e.g., MCF-7) to ~80% confluency. Treat with desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 2-24 hours).[12]
-
Washing: Place culture dishes on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[12][13]
-
Lysis: Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each dish.[12][13]
-
Incubation: Incubate the lysate on ice for 30 minutes, with occasional vortexing.[12][13]
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[13]
-
Centrifugation: Centrifuge the lysate at 12,000-14,000 x g for 15 minutes at 4°C to pellet cell debris.[12][13]
-
Supernatant Collection: Carefully transfer the clear supernatant, containing the total protein lysate, to a new tube.[13]
Protein Quantification
-
Determine the total protein concentration of each lysate using a suitable method, such as a Bicinchoninic Acid (BCA) protein assay, according to the manufacturer's instructions.[13]
Western Blotting for ERα Degradation
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 15-20 µg of protein per lane onto an SDS-polyacrylamide gel (e.g., 10%). Run the gel to separate proteins by molecular weight.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[13]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα overnight at 4°C with gentle agitation.[13] A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).[13]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: After final washes, apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[13] Quantify band intensity using densitometry software.
Therapeutic Rationale and Signaling Pathway Interruption
In ER+ breast cancer, the binding of estrogen to ERα triggers a conformational change, receptor dimerization, and translocation to the nucleus.[2] There, it binds to Estrogen Response Elements (EREs) on DNA, recruiting coactivators and initiating the transcription of genes that promote cell proliferation, survival, and growth.[2][14]
This compound fundamentally disrupts this pathway by eliminating the ERα protein itself. By removing the central node of this signaling cascade, it prevents the transcription of downstream target genes, thereby inhibiting tumor growth. This approach is effective against both wild-type and mutant forms of ERα, offering a powerful strategy to overcome resistance to conventional endocrine therapies.[2][5]
Caption: Interruption of ERα signaling by PROTAC-mediated degradation.
Conclusion
This compound exemplifies a promising therapeutic strategy for ER+ breast cancer. Its ability to induce rapid, profound, and selective degradation of the ERα protein offers several advantages over traditional inhibitors, including the potential to overcome drug resistance and achieve a more complete pathway shutdown. The catalytic nature of its mechanism suggests the potential for durable responses at lower drug exposures. The data and protocols presented in this guide provide a foundational understanding for researchers and drug developers working to advance this innovative class of targeted protein degraders.
References
- 1. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. marinbio.com [marinbio.com]
- 3. What are ESR1 degraders and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. protacerdegraders.com [protacerdegraders.com]
- 6. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor Suppressor [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Preclinical Data of a PROTAC Estrogen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical data for a representative Proteolysis Targeting Chimera (PROTAC) Estrogen Receptor (ER) degrader, vepdegestrant (ARV-471). This document is intended for researchers, scientists, and drug development professionals interested in the core preclinical evidence supporting the development of this class of molecules.
Introduction
Estrogen receptor-positive (ER+) breast cancer is the most common subtype of the disease, and endocrine therapies that target ER signaling are a cornerstone of treatment.[1] However, the development of resistance to these therapies, often through mutations in the ESR1 gene, presents a significant clinical challenge. PROTACs represent a novel therapeutic modality designed to overcome these limitations by inducing the degradation of the target protein rather than simply inhibiting it.[2]
Vepdegestrant (ARV-471) is an orally bioavailable PROTAC ER degrader that has demonstrated potent and selective degradation of both wild-type and mutant ER.[3][4] This guide summarizes the key preclinical findings that highlight its mechanism of action, efficacy, and pharmacokinetic profile.
Mechanism of Action
Vepdegestrant is a heterobifunctional molecule composed of a ligand that binds to the estrogen receptor and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3] This simultaneous binding brings the ER in close proximity to the E3 ligase, leading to the ubiquitination of the ER and its subsequent degradation by the proteasome.[5] This catalytic process allows a single molecule of vepdegestrant to induce the degradation of multiple ER proteins.[2]
Quantitative Preclinical Data
The preclinical efficacy of vepdegestrant has been evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Degradation and Activity
| Cell Line | ER Status | DC50 (nM) | IC50 (nM) - Proliferation | Reference(s) |
| MCF7 | Wild-Type | ~2 | Not explicitly stated | [6][7] |
| T47D | Wild-Type | ~2 | Not explicitly stated | [6] |
| T47D | Y537S Mutant | Not explicitly stated | Not explicitly stated | [8] |
| T47D | D538G Mutant | Not explicitly stated | Not explicitly stated | [8] |
| CAMA-1 | Wild-Type | Not explicitly stated | Not explicitly stated | [3] |
| ZR-75-1 | Wild-Type | Not explicitly stated | Not explicitly stated | [3] |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.
Table 2: In Vivo Efficacy in Xenograft Models
| Model | ER Status | Treatment (Oral, Daily) | Tumor Growth Inhibition (TGI) | ER Degradation in Tumor | Reference(s) |
| MCF7 Xenograft | Wild-Type | 3 mg/kg | 85% | >94% | [9] |
| MCF7 Xenograft | Wild-Type | 10 mg/kg | 98% | >94% | [9] |
| MCF7 Xenograft | Wild-Type | 30 mg/kg | 120% (regression) | >94% | [9] |
| ST941/HI PDX | Y537S Mutant | Not specified | 102% (regression) | ≥90% | [10] |
| ST941/HI/PBR PDX | Y537S Mutant, Palbociclib-Resistant | Not specified | 102% (regression) | Not specified | [10] |
PDX: Patient-Derived Xenograft.
Table 3: Preclinical Pharmacokinetics in Rodents
| Species | Clearance (mL/h/kg) | Oral Bioavailability (%) | AUCinf (µg·h/mL) | T1/2 (h) | Reference(s) |
| Mouse | 313.3 | 17.91 | 2.913 (5 mg/kg oral) | 3.637 (oral) | [11] |
| Rat | 1053 | 24.12 | 1.147 (5 mg/kg oral) | 4.068 (oral) | [11] |
AUCinf: Area under the curve from time zero to infinity. T1/2: Half-life.
Experimental Protocols
In Vitro ER Degradation Assay
Objective: To determine the concentration-dependent degradation of ER protein by vepdegestrant in breast cancer cell lines.
Methodology:
-
Cell Culture: ER+ breast cancer cell lines (e.g., MCF7, T47D) are cultured in appropriate media supplemented with fetal bovine serum.
-
Compound Treatment: Cells are treated with increasing concentrations of vepdegestrant or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Detection and Analysis: The membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP), and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the percentage of ER degradation is calculated relative to the vehicle-treated control. The DC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
Objective: To assess the effect of vepdegestrant-mediated ER degradation on the proliferation of ER-dependent breast cancer cells.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of vepdegestrant for an extended period (e.g., 5 days).[8]
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The IC50 value, representing the concentration of vepdegestrant that inhibits cell proliferation by 50%, is calculated from the dose-response curve.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of orally administered vepdegestrant in mouse models of ER+ breast cancer.
Methodology:
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID) are used. For estradiol-dependent models like MCF7 xenografts, a 17β-estradiol pellet is implanted subcutaneously to support tumor growth.[12]
-
Tumor Implantation: ER+ breast cancer cells (e.g., MCF7) or patient-derived xenograft fragments are implanted into the mammary fat pad of the mice.[12]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. Vepdegestrant is administered orally, typically once daily, at various dose levels (e.g., 3, 10, 30 mg/kg).[7] A vehicle control group is also included.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised, and the levels of ER protein are measured by western blotting or immunohistochemistry to confirm target degradation.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling Pathway
Estrogen receptor signaling is a critical driver of proliferation in ER+ breast cancer.[13] The pathway can be activated through both genomic and non-genomic mechanisms. Vepdegestrant targets the ER for degradation, thereby blocking both of these signaling arms.
References
- 1. researchgate.net [researchgate.net]
- 2. portlandpress.com [portlandpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Arvinas and Pfizer’s Vepdegestrant (ARV-471) Receives FDA Fast Track Designation for the Treatment of Patients with ER+/HER2- Metastatic Breast Cancer | Arvinas [ir.arvinas.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Collection - Data from Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - Clinical Cancer Research - Figshare [figshare.com]
- 11. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arvinasmedical.com [arvinasmedical.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to PROTAC ER Degrader-15: Linker Composition and Length
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. PROTAC ER Degrader-15, also known as Compound 40, is an orally active degrader of the estrogen receptor (ER) with potential applications in breast cancer research. This technical guide provides a comprehensive overview of the available information regarding the linker composition and length of this compound, alongside relevant experimental context and methodologies.
Core Components of this compound
This compound is a heterobifunctional molecule comprising three key components: a ligand that binds to the target protein (estrogen receptor), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The known components are cataloged by MedChemExpress as follows:
-
Target Protein Ligand: HY-170334
-
Linker: HY-30756
-
E3 Ligase Ligand: HY-138793
The combination of the E3 ligase ligand and the linker is also available as a conjugated molecule (HY-169979).
Linker Composition and Length of this compound (HY-30756)
While the precise details of the HY-30756 linker are not disclosed, the design of PROTAC linkers is a subject of intensive research. The length and chemical nature of the linker can significantly impact the degradation efficiency (DC50 and Dmax values) of the PROTAC.
Quantitative Data Summary
Specific quantitative data for this compound (Compound 40), such as its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax), are not available in the public domain. For context, a summary of publicly available data for other representative PROTAC ER and ERRα degraders is presented below.
| Compound Name/Type | Target | Cell Line | DC50 | Dmax | Reference |
| PROTAC ER Degrader-4 | ER | MCF-7 | 0.3 nM | >90% | MedChemExpress |
| ERE-PROTAC | ERα | MCF-7 | < 5 µM | Not Specified | ACS Pharmacol. Transl. Sci. 2022 |
| ARV-471 (Vepdegestrant) | ER | Multiple | Potent | Superior to fulvestrant | Various |
| AM-A3 | ER | MCF-7 | 1.1 nM | 98% | ResearchGate |
Signaling Pathway of PROTAC-Mediated ER Degradation
PROTAC ER degraders function by hijacking the cellular ubiquitin-proteasome system to induce the degradation of the estrogen receptor. This process prevents the downstream signaling cascades that are typically activated by estrogen binding to its receptor, which are crucial for the proliferation of ER-positive cancer cells.
Caption: Mechanism of PROTAC-mediated Estrogen Receptor degradation.
Experimental Protocols
While specific experimental protocols for this compound are not publicly available, the following sections outline generalized methodologies commonly employed in the evaluation of PROTAC ER degraders.
Synthesis of PROTAC ER Degraders
The synthesis of a PROTAC is a multi-step process that typically involves the individual synthesis of the target-binding ligand and the E3 ligase ligand, followed by their conjugation via a linker.
Caption: A typical synthetic workflow for PROTAC ER degraders.
In Vitro Evaluation of ER Degradation
Western Blot Analysis to Determine DC50 and Dmax
This is a fundamental assay to quantify the dose-dependent degradation of the target protein.
-
Cell Culture: Plate ER-positive breast cancer cells (e.g., MCF-7) and allow them to adhere.
-
Treatment: Treat cells with a serial dilution of the PROTAC ER degrader for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by gel electrophoresis, transfer to a membrane, and probe with primary antibodies against ERα and a loading control (e.g., GAPDH or β-actin).
-
Detection and Quantification: Use a secondary antibody and a chemiluminescence detection system to visualize the protein bands. Quantify the band intensities to determine the percentage of ERα degradation relative to the vehicle control.
-
Data Analysis: Plot the percentage of degradation against the PROTAC concentration to calculate the DC50 and Dmax values.
Cellular Viability Assay
This assay assesses the functional consequence of ER degradation on cancer cell proliferation.
-
Cell Seeding: Seed ER-positive breast cancer cells in 96-well plates.
-
Treatment: Treat the cells with a range of concentrations of the PROTAC ER degrader.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72-120 hours).
-
Viability Assessment: Use a cell viability reagent (e.g., CellTiter-Glo®, MTT, or SRB) to measure the number of viable cells.
-
Data Analysis: Plot cell viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
Logical Relationship between Linker Properties and Degradation Activity
The composition and length of the linker are critical for the formation of a productive ternary complex, which is a prerequisite for target protein degradation. The linker must be long enough to span the distance between the ER and the E3 ligase but not so long that it leads to an unstable or non-productive complex. The chemical nature of the linker (e.g., PEG-based, alkyl chain) also influences the PROTAC's solubility, cell permeability, and metabolic stability.
Caption: Relationship between linker properties and PROTAC activity.
Conclusion
This compound (Compound 40) is a promising molecule for the targeted degradation of the estrogen receptor. While the specific details of its linker composition and length are not publicly available, this guide provides a framework for understanding its potential mechanism of action and the experimental approaches used to characterize such molecules. Further disclosure of the chemical structure and biological data for this compound will be crucial for a complete understanding of its therapeutic potential.
An In-depth Technical Guide to the Ternary Complex of PROTAC ER Degrader, Vepdegestrant (ARV-471)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide provides a detailed examination of the ternary complex formed by the investigational PROTAC estrogen receptor (ER) degrader, Vepdegestrant (ARV-471). Vepdegestrant is an orally bioavailable small molecule designed to target the estrogen receptor for degradation, a key driver in the majority of breast cancers.[1][2][3] This document will delve into the quantitative aspects of its activity, the experimental protocols used for its characterization, and visual representations of its mechanism of action.
Core Mechanism of Action
Vepdegestrant (ARV-471) is a heterobifunctional molecule composed of a ligand that binds to the estrogen receptor and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][4][5] By bringing the ER and CRBN into close proximity, Vepdegestrant facilitates the formation of a ternary complex (ER:Vepdegestrant:CRBN).[4][6] This induced proximity leads to the poly-ubiquitination of the ER, marking it for degradation by the 26S proteasome.[1][6][7] This catalytic process allows a single molecule of Vepdegestrant to induce the degradation of multiple ER proteins.[6]
Quantitative Data Summary
The efficacy and potency of Vepdegestrant (ARV-471) have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Value | Cell Line / Assay Condition | Reference |
| Binding Affinity (ER) | |||
| Ki | 0.28 nM | Cell-free Renilla luciferase displacement assay | [6] |
| IC₅₀ | 0.99 nM | Cell-free Renilla luciferase displacement assay | [6] |
| Degradation Potency | |||
| DC₅₀ | ~2 nM | ER-positive breast cancer cell lines | [1][8] |
| DC₅₀ | 1.8 nM | ER-positive breast cancer cell lines | [9] |
| DC₅₀ | 0.9 nM | MCF-7 breast cancer cells | [10] |
| Dₘₐₓ | ≥90% | Wild-type and mutant ER | [11] |
| Dₘₐₓ | Up to 97% | Tumor cells (preclinical studies) | [2] |
| Cellular Activity | |||
| GI₅₀ (MCF-7, WT ER) | 3.3 nM | Cell proliferation assay | [6][10] |
| GI₅₀ (T47D, WT ER) | 4.5 nM | Cell proliferation assay | [6][10] |
| GI₅₀ (T47D, ER Y537S) | 8 nM | Cell proliferation assay | [6][10] |
| GI₅₀ (T47D, ER D538G) | 5.7 nM | Cell proliferation assay | [6][10] |
Table 1: Quantitative Biological Activity of Vepdegestrant (ARV-471)
Mandatory Visualizations
Signaling Pathway
Caption: Vepdegestrant (ARV-471) hijacks the ubiquitin-proteasome system to degrade the estrogen receptor.
Experimental Workflow
Caption: A multi-step process for characterizing the efficacy of Vepdegestrant (ARV-471).
Logical Relationship
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arvinas and Pfizer’s Vepdegestrant (ARV-471) Receives FDA Fast Track Designation for the Treatment of Patients with ER+/HER2- Metastatic Breast Cancer | Pfizer [pfizer.com]
- 3. Vepdegestrant - Wikipedia [en.wikipedia.org]
- 4. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 5. arvinasmedical.com [arvinasmedical.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC ER Degrader-15 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This proximity triggers the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[1][3] This technology provides a powerful alternative to traditional inhibitors by enabling the complete removal of a target protein.[1]
PROTAC ER Degrader-15 is an experimental molecule developed to target the estrogen receptor (ERα), a primary driver in the pathogenesis of ER-positive breast cancer.[1][4] By inducing the degradation of ERα, this PROTAC has the potential to overcome resistance mechanisms associated with conventional endocrine therapies.[1][5] These application notes provide detailed protocols for treating cancer cell lines with this compound and analyzing its effects on ERα degradation and cell viability.
Mechanism of Action
This compound operates by co-opting the cell's ubiquitin-proteasome system to induce the degradation of ERα. The mechanism can be summarized in the following steps:
-
Binding and Ternary Complex Formation : The PROTAC molecule simultaneously binds to the estrogen receptor (ERα) and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau - VHL or Cereblon - CRBN), forming a ternary complex.[1][6]
-
Ubiquitination : The proximity of the E3 ligase to ERα, facilitated by the PROTAC, leads to the transfer of ubiquitin molecules to the ERα protein.
-
Proteasomal Degradation : The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome.[1]
-
Recycling : The PROTAC molecule is released and can catalytically induce the degradation of multiple ERα proteins.[1]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for a generic PROTAC ER Degrader based on typical results observed with this class of molecules.
Table 1: Dose-Dependent Degradation of ERα by this compound in MCF-7 Cells [7]
| This compound Conc. (nM) | ERα Protein Level (% of Vehicle Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 85 | 4.8 |
| 10 | 52 | 6.1 |
| 100 | 15 | 3.5 |
| 1000 | 5 | 2.1 |
Table 2: Time-Course of ERα Degradation by 100 nM this compound in MCF-7 Cells [7]
| Time (hours) | ERα Protein Level (% of Vehicle Control) | Standard Deviation |
| 0 | 100 | 4.5 |
| 2 | 75 | 5.1 |
| 4 | 48 | 3.9 |
| 8 | 22 | 2.8 |
| 16 | 10 | 1.9 |
| 24 | 5 | 1.5 |
Table 3: In Vitro Activity of Various ER-Targeting PROTACs in ER-Positive Breast Cancer Cell Lines [8]
| Compound | Cell Line | DC50 (nM) | IC50/GI50 (nM) |
| PROTAC A | MCF-7 | ~1 | ~1 |
| PROTAC B | T-47D | <5 | Not Reported |
| ARV-471 | MCF-7 | ~1 | Not Reported |
DC50: Concentration required to degrade 50% of the target protein. IC50/GI50: Concentration needed to inhibit 50% of cell growth.
Experimental Protocols
Protocol 1: Western Blotting for ERα Degradation
This protocol details the steps to assess the degradation of ERα in cancer cell lines following treatment with this compound.[9]
Materials:
-
ERα-positive breast cancer cell lines (e.g., MCF-7, T47D)[9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[9]
-
This compound
-
DMSO (vehicle control)[9]
-
Proteasome inhibitor (e.g., MG132) (optional, for mechanism validation)[9]
-
Phosphate-buffered saline (PBS)[9]
-
RIPA lysis buffer with protease and phosphatase inhibitors[7][9]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα and anti-β-actin (loading control)[9]
-
HRP-conjugated secondary antibody[9]
-
ECL substrate[9]
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.[9]
-
Add 100 µL of ice-cold RIPA buffer to each well and incubate on ice for 30 minutes.[7][9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[9]
-
Centrifuge at 12,000 x g for 3 minutes at 4°C.[9]
-
Collect the supernatant containing the protein lysate.[9]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[9]
-
-
SDS-PAGE and Western Blotting:
-
Load 15 µg of protein from each sample onto a 10% SDS-PAGE gel.[4][9]
-
Run the gel at 120V for 80 minutes.[9]
-
Transfer the proteins to a PVDF membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with primary anti-ERα antibody overnight at 4°C.[9]
-
Wash the membrane three times with TBST.[9]
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST.[9]
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[9]
-
Strip the membrane and re-probe with anti-β-actin antibody as a loading control.[9]
-
-
Quantification:
-
Quantify band intensities using densitometry software.[7]
-
Protocol 2: Cell Viability Assay (CCK-8 or SRB Assay)
This protocol is for determining the effect of ERα degradation on cell viability.[9]
Materials:
-
ERα-positive breast cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
CCK-8 reagent or Sulforhodamine B (SRB) assay reagents[9]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well.
-
-
Treatment:
-
After 24 hours, treat the cells with serial dilutions of this compound.[8] Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[9]
-
-
CCK-8 Addition (if using CCK-8):
-
SRB Staining (if using SRB):
-
Follow a standard SRB assay protocol for cell fixation, staining, and solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm (for CCK-8) or 510 nm (for SRB) using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is designed to confirm the interaction between ERα and the E3 ligase in the presence of this compound.[10]
Materials:
-
MCF-7 or other ERα-positive cell line[10]
-
This compound
-
MG132 (proteasome inhibitor)[10]
-
Non-denaturing cell lysis buffer[10]
-
Primary antibodies: Rabbit anti-VHL or anti-CRBN antibody (for IP), Mouse anti-ERα antibody (for Western blot)[10]
-
Protein A/G magnetic beads or agarose (B213101) beads[10]
-
Control IgG[10]
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Immunoprecipitation:
-
Elution and Western Blot Analysis:
Expected Result: A band corresponding to ERα should be detected in the lane where the anti-E3 ligase antibody was used for IP in the presence of the PROTAC, confirming the formation of the ER-PROTAC-E3 ligase ternary complex.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 3. protacerdegraders.com [protacerdegraders.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of PROTACs targeting estrogen receptor: an emerging technique for combating endocrine resistance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. marinbio.com [marinbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for PROTAC ER Degrader-15 in MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROteolysis TArgeting Chimeras (PROTACs) are a novel class of therapeutic agents designed to selectively eliminate target proteins from cells. PROTAC ER Degrader-15 is a heterobifunctional molecule that induces the degradation of the Estrogen Receptor alpha (ERα), a key driver in the majority of breast cancers. This document provides detailed application notes and experimental protocols for the use of this compound in the ERα-positive human breast cancer cell line, MCF-7.
This compound operates by hijacking the cell's ubiquitin-proteasome system. It simultaneously binds to ERα and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of ERα, marking it for degradation by the proteasome. This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple ERα proteins, leading to a potent and sustained suppression of ERα signaling.
Data Presentation
The following tables summarize representative quantitative data for various PROTAC ERα degraders in ERα-positive breast cancer cell lines. Note that the specific performance of this compound should be experimentally determined.
Table 1: Representative ERα Degradation Efficiency (DC₅₀) of PROTACs in ERα-Positive Breast Cancer Cell Lines
| PROTAC Compound | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | E3 Ligase Recruited |
| PROTAC ER Degrader-4 | MCF-7 | 0.3 | Not Reported | VHL |
| ARV-471 (Vepdegestrant) | MCF-7 | ~1 | >90 | Not Specified |
| ERD-148 | MCF-7 | Not Reported | >95 at 5 nM | VHL |
| PROTAC ERα Degrader-7 | MCF-7 | 0.006 | Not Reported | Cereblon |
| ERE-PROTAC | MCF-7 | <5000 | Not Reported | VHL |
DC₅₀ (Degradation Concentration 50) is the concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ is the maximum percentage of target protein degradation achieved.
Table 2: Representative Anti-proliferative Activity (IC₅₀) of PROTACs in ERα-Positive Breast Cancer Cell Lines
| PROTAC Compound | Cell Line | IC₅₀ (µM) |
| PROTAC ER Degrader-12 | MCF-7 | <0.01 |
| ERD-56 | MCF-7 | 0.0399 |
| ERE-PROTAC | MCF-7 | 6.106 |
IC₅₀ (Inhibitory Concentration 50) is the concentration of the drug that inhibits 50% of cell proliferation.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of PROTAC-mediated ERα degradation.
Estrogen Receptor Signaling Pathway in MCF-7 Cells
Caption: Downstream effects of PROTAC-induced ERα degradation.
Experimental Workflow for Evaluating this compound
Caption: Preclinical evaluation workflow for PROTAC ER degraders.
Experimental Protocols
Protocol 1: MCF-7 Cell Culture
-
Cell Line: MCF-7 (ATCC® HTB-22™).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.
Protocol 2: Western Blot for ERα Degradation
This protocol is to quantify the degradation of ERα protein following treatment with this compound.
Materials:
-
MCF-7 cells
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of RIPA lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with ECL substrate and image the blot.
-
Strip and re-probe the membrane for a loading control (e.g., β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for ERα and the loading control.
-
Normalize the ERα signal to the loading control.
-
Express the results as a percentage of the vehicle-treated control to determine the extent of degradation.
-
Plot the percentage of remaining ERα against the log of the PROTAC concentration to determine the DC₅₀ value.
-
Protocol 3: Cell Viability Assay (CCK-8)
This protocol measures the effect of PROTAC-induced ERα degradation on cell proliferation.
Materials:
-
MCF-7 cells
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound is a potent tool for studying the consequences of ERα degradation in MCF-7 cells and holds therapeutic potential for ERα-positive breast cancer. The protocols outlined in this document provide a framework for characterizing its activity, including its ability to induce ERα degradation and inhibit cell proliferation. Researchers should empirically determine the optimal concentrations and treatment times for their specific experimental setup.
Application Notes and Protocols for Western Blot Analysis of PROTAC ER Degrader-15 Induced Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1] These heterobifunctional molecules consist of two ligands connected by a linker; one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This proximity results in the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2][4] Unlike traditional inhibitors that merely block protein function, PROTACs lead to the physical removal of the target protein.[2] PROTAC ER Degrader-15 is an orally active degrader of the Estrogen Receptor (ER), a key therapeutic target in breast cancer.[5] This document provides a detailed protocol for quantifying the degradation of the Estrogen Receptor alpha (ERα) in cultured cells following treatment with this compound using Western blot analysis.
Mechanism of Action
This compound operates by hijacking the cell's ubiquitin-proteasome system (UPS) to catalytically induce the degradation of ERα. The process involves the formation of a ternary complex between ERα, this compound, and an E3 ubiquitin ligase.[4][6] This induced proximity facilitates the transfer of ubiquitin to ERα, leading to its polyubiquitination. The polyubiquitinated ERα is then recognized and degraded by the proteasome.[4][7] The PROTAC molecule can then dissociate and induce the degradation of another ERα protein.[6]
Caption: Mechanism of this compound action.
Experimental Protocol: Western Blot for PROTAC-Induced ERα Degradation
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to quantify the degradation of ERα.
Materials and Reagents
-
Cell Line: ERα-positive breast cancer cell line (e.g., MCF-7, T47D).[7][8]
-
This compound: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Assay Kit: BCA or Bradford assay.
-
Sample Buffer: 4X Laemmli sample buffer.
-
SDS-PAGE Gels: Appropriate percentage to resolve ERα (approx. 66 kDa).
-
Electrophoresis and Transfer Apparatus.
-
Membranes: PVDF or nitrocellulose.[1]
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[1][3]
-
Primary Antibodies:
-
Rabbit anti-ERα antibody.
-
Mouse or rabbit anti-loading control antibody (e.g., β-actin, GAPDH).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: For chemiluminescence detection.
Procedure
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to determine the half-maximal degradation concentration (DC50) would be from 0.1 nM to 1000 nM.
-
Treat cells with varying concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).[3]
-
Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) to assess the kinetics of degradation.[10]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.[9]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[1]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[1]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[1]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[9]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95°C for 5-10 minutes.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.[1]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[1][3]
-
Incubate the membrane with the primary anti-ERα antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9]
-
Wash the membrane three times for 10 minutes each with TBST.[3]
-
Strip the membrane and re-probe with an anti-loading control antibody (e.g., β-actin) following the same procedure.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.[3]
-
Capture the chemiluminescent signal using an imaging system.[3]
-
Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 value.
-
Data Presentation
Summarize the quantitative data in a clear and structured format for easy comparison.
| Parameter | Recommended Value/Range |
| Cell Line | MCF-7, T47D (ERα-positive) |
| Seeding Density | Achieve 70-80% confluency |
| PROTAC Concentration Range | 0.1 nM - 1000 nM |
| Treatment Duration | 4 - 24 hours |
| Protein Loading Amount | 20 - 30 µg |
| Primary Antibody (ERα) Dilution | As per manufacturer's recommendation |
| Primary Antibody (Loading Control) Dilution | As per manufacturer's recommendation |
| Secondary Antibody Dilution | 1:2000 - 1:10000 |
| Blocking Time | 1 hour |
| Primary Antibody Incubation | Overnight at 4°C |
| Secondary Antibody Incubation | 1 hour at room temperature |
Experimental Workflow
Caption: Western blot workflow for ERα degradation analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. protacerdegraders.com [protacerdegraders.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: PROTAC ER Degraders in Breast Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC ER Degraders
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2][3] In the context of estrogen receptor-positive (ER+) breast cancer, PROTAC ER degraders offer a novel mechanism to eliminate the estrogen receptor alpha (ERα), a key driver of tumor growth and proliferation.[4] Unlike traditional inhibitors that merely block the function of a protein, PROTACs facilitate its complete removal.[1]
A PROTAC ER degrader is a heterobifunctional molecule composed of three key components: a ligand that specifically binds to the ERα, a second ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[1][3] This tripartite structure brings the ERα protein into close proximity with the E3 ligase, leading to the ubiquitination of ERα. This ubiquitination acts as a molecular tag, marking the ERα protein for degradation by the 26S proteasome.[1]
One of the most clinically advanced PROTAC ER degraders is Vepdegestrant (ARV-471).[4][5] Preclinical studies have demonstrated its ability to induce robust degradation of both wild-type and mutant ERα and exhibit significant anti-tumor activity in breast cancer xenograft models.[1][6][7]
Mechanism of Action of PROTAC ER Degraders
The mechanism of action of a PROTAC ER degrader involves a catalytic cycle that leads to the degradation of multiple ERα molecules by a single PROTAC molecule.
Caption: Mechanism of action of a PROTAC ER degrader.
Preclinical Efficacy of Vepdegestrant (ARV-471) in Breast Cancer Xenograft Models
Vepdegestrant has demonstrated significant tumor growth inhibition (TGI) in various preclinical breast cancer xenograft models, outperforming the selective ER degrader (SERD) fulvestrant.[7]
| Model | Treatment | Dose | TGI (%) | Reference |
| MCF7 Orthotopic Xenograft | Vepdegestrant | 30 mg/kg | 87-123% | [7] |
| MCF7 Orthotopic Xenograft | Fulvestrant | 200 mg/kg | 31-80% | [7] |
| ST941/HI (ER Y537S PDX) | Vepdegestrant | Not specified | 102% | [7] |
| ST941-PBR (CDK4/6i-resistant) | Vepdegestrant | Not specified | 101% | [6] |
| ST941-PBR (CDK4/6i-resistant) | Fulvestrant | Not specified | 2% | [6] |
| ST1799-PBR (CDK4/6i-resistant) | Vepdegestrant | Not specified | 76% | [6] |
| ST1799-PBR (CDK4/6i-resistant) | Fulvestrant | Not specified | -11% | [6] |
TGI: Tumor Growth Inhibition; PDX: Patient-Derived Xenograft; CDK4/6i: Cyclin-dependent kinase 4/6 inhibitor.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Breast Cancer Xenograft Model
This protocol outlines the general procedure for evaluating the anti-tumor activity of a PROTAC ER degrader in a mouse xenograft model.
Caption: Experimental workflow for a breast cancer xenograft study.
Materials:
-
ER+ breast cancer cell line (e.g., MCF-7)
-
Immunocompromised mice (e.g., NSG mice)
-
Matrigel
-
PROTAC ER Degrader (e.g., Vepdegestrant)
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture: Culture MCF-7 cells according to standard protocols.
-
Tumor Implantation: Resuspend cells in a 1:1 mixture of media and Matrigel and implant subcutaneously into the flank of female NSG mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly.
-
Randomization: Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment and control groups.
-
Treatment Administration: Administer the PROTAC ER degrader (formulated in an appropriate vehicle) and vehicle control to the respective groups, typically via oral gavage, at the desired dose and schedule.
-
Data Collection: Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study (due to tumor burden or predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Protocol 2: Western Blotting for ERα Degradation
This protocol is used to assess the level of ERα protein degradation in tumor tissues or cell lysates following treatment with a PROTAC ER degrader.[8]
Materials:
-
Tumor tissue or cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Homogenize tumor tissue or lyse cell pellets in ice-cold RIPA buffer.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[8]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.[8]
-
Washing: Wash the membrane three times with TBST.[8]
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[8]
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
Protocol 3: Cell Viability Assay
This protocol is for determining the effect of ERα degradation on the viability of breast cancer cells.
Materials:
-
ER+ breast cancer cell line (e.g., MCF-7)
-
96-well plates
-
PROTAC ER Degrader
-
Vehicle control (e.g., DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density.
-
Treatment: The following day, treat the cells with a serial dilution of the PROTAC ER degrader or vehicle control.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours).[8]
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Signaling Pathways and Resistance Mechanisms
The primary signaling pathway targeted by PROTAC ER degraders is the ER signaling pathway. By degrading ERα, these molecules inhibit the transcription of genes that promote tumor cell growth and survival.[4] However, resistance to endocrine therapies, including PROTACs, can emerge through various mechanisms.
Caption: Signaling pathways involved in response and resistance to PROTAC ER degraders.
Upregulation of alternative signaling pathways, such as the HER2, MAPK, and PI3K/mTOR pathways, has been identified as a potential mechanism of resistance to anti-endocrine treatments.[5][9]
Conclusion
PROTAC ER degraders represent a promising new class of therapeutics for ER+ breast cancer. Their unique mechanism of action, leading to the complete elimination of the ERα protein, has shown significant preclinical efficacy, particularly in models of endocrine resistance. The protocols provided herein offer a framework for the continued investigation and development of these innovative molecules.
References
- 1. marinbio.com [marinbio.com]
- 2. protacerdegraders.com [protacerdegraders.com]
- 3. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. hematologyandoncology.net [hematologyandoncology.net]
Assessing Estrogen Receptor Degradation with PROTAC ER Degrader-15: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[1][2] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[3][4] This technology offers a powerful approach to target proteins, like the estrogen receptor (ER), a key driver in ER-positive breast cancer.[1] PROTAC ER degraders have the potential to overcome resistance to traditional endocrine therapies by promoting the degradation of both wild-type and mutant forms of the ER.[3][5]
This document provides detailed protocols for utilizing PROTAC ER Degrader-15 to assess the degradation of Estrogen Receptor Alpha (ERα) in cellular models and methods to evaluate the downstream effects on cell viability.
Mechanism of Action
This compound operates by co-opting the cell's native ubiquitin-proteasome system to target ERα for degradation. The key steps are:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to ERα and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)), forming a ternary complex.[1][6]
-
Ubiquitination: The proximity of the E3 ligase to ERα, facilitated by the PROTAC, results in the transfer of ubiquitin molecules to the ERα protein.[1]
-
Proteasomal Degradation: The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome.[1]
-
Recycling: The this compound is released and can catalytically induce the degradation of multiple ERα proteins.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protacerdegraders.com [protacerdegraders.com]
- 4. researchgate.net [researchgate.net]
- 5. marinbio.com [marinbio.com]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: PROTAC ER Degrader-15 for Studying Estrogen Receptor Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to eliminate specific proteins from within a cell.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs harness the cell's own ubiquitin-proteasome system to induce the degradation of the target protein.[2] This document provides detailed application notes and protocols for the use of PROTAC ER Degrader-15 , a representative PROTAC designed to selectively target the Estrogen Receptor (ERα) for degradation.
ERα is a key driver in the majority of breast cancers, and targeting its signaling pathway is a cornerstone of endocrine therapy.[3] However, the emergence of resistance, often through mutations in the ESR1 gene, presents a significant clinical challenge.[4] this compound offers a powerful tool to study the consequences of complete ERα removal and to explore a potential therapeutic strategy to overcome resistance.[3]
This guide will focus on the application of a well-characterized oral PROTAC ER degrader, Vepdegestrant (ARV-471), as a representative example of this compound, to provide an in-depth technical overview of its mechanism of action and practical experimental guidance.
Mechanism of Action and Signaling Pathway
This compound is a heterobifunctional molecule consisting of a ligand that binds to the estrogen receptor and another ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[5] By bringing ERα and the E3 ligase into close proximity, this compound facilitates the formation of a ternary complex.[6] This induced proximity triggers the transfer of ubiquitin molecules to ERα, marking it for degradation by the 26S proteasome.[2][7] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple ERα proteins.[6]
Estrogen Receptor (ER) Signaling Pathway
The estrogen receptor signaling pathway plays a critical role in cellular proliferation and gene expression. Estrogen, upon entering the cell, binds to the ER, leading to its dimerization and translocation to the nucleus. There, it binds to Estrogen Response Elements (EREs) on the DNA, initiating the transcription of target genes that promote cell growth and survival.[8][9][10]
This compound Mechanism of Action
This compound hijacks the ubiquitin-proteasome system to eliminate ERα.
Data Presentation
The following tables summarize the quantitative data for the activity of a representative this compound (Vepdegestrant/ARV-471) in various breast cancer cell lines.
Table 1: In Vitro Degradation Efficacy
| Cell Line | ERα Status | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (hours) | Reference |
| MCF-7 | Wild-Type | ~1-2 | >90 | 72 | [5][11][12] |
| T47D | Wild-Type | ~1 | >90 | 72 | [12] |
| CAMA-1 | Wild-Type | Not Reported | >90 | 72 | [13] |
| ZR-75-1 | Wild-Type | Not Reported | >90 | 72 | [13] |
| T47D | Y537S Mutant | Not Reported | Degrades mutant | Not Reported | [14] |
| T47D | D538G Mutant | Not Reported | Degrades mutant | Not Reported | [14] |
DC₅₀ (half-maximal degradation concentration) is the concentration of the degrader required to achieve 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achievable.
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | ERα Status | GI₅₀ (nM) | Assay Duration (days) | Reference |
| MCF-7 | Wild-Type | 3.3 | 5 | [14] |
| T47D | Wild-Type | 4.5 | 5 | [14] |
| T47D | Y537S Mutant | 8.0 | 5 | [14] |
| T47D | D538G Mutant | 5.7 | 5 | [14] |
GI₅₀ (half-maximal growth inhibition concentration) is the concentration of the degrader that causes 50% inhibition of cell growth.
Experimental Protocols
Experimental Workflow for Evaluating this compound
A typical workflow for assessing the efficacy of this compound involves determining its ability to degrade ERα and its subsequent effect on cell viability.
Protocol 1: Western Blot Analysis of ERα Degradation
This protocol details the procedure for assessing the degradation of ERα in adherent breast cancer cells following treatment with this compound.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα and anti-β-actin (or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency at the time of harvest.[15]
-
PROTAC Treatment:
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.[16]
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 30 minutes.[17]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[16]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[18]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Immunoblotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[16]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with primary anti-ERα antibody overnight at 4°C with gentle agitation.[16]
-
Wash the membrane three times with TBST for 10 minutes each.[16]
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again three times with TBST.[16]
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.[16]
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα signal to the loading control (β-actin or GAPDH).
-
Calculate the percentage of remaining ERα relative to the vehicle control to determine DC₅₀ and Dₘₐₓ.
-
Protocol 2: Cell Viability Assay (CCK-8 or MTT)
This protocol measures the effect of this compound treatment on the proliferation and viability of breast cancer cells.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7)
-
Complete growth medium
-
This compound
-
96-well clear-bottom plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
PROTAC Treatment:
-
Viability Measurement (CCK-8):
-
Viability Measurement (MTT):
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability against the log of the PROTAC concentration and use non-linear regression to determine the GI₅₀ value.
-
Conclusion
This compound serves as a potent and selective tool for inducing the degradation of ERα. These application notes and protocols provide a framework for researchers to effectively utilize this technology to investigate the intricacies of ER signaling and to explore its potential as a novel therapeutic agent in ER-positive cancers. The provided quantitative data for a representative molecule underscore the high efficiency of this class of compounds. Careful execution of the described experimental protocols will enable the generation of robust and reproducible data for the study of targeted protein degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. caymanchem.com [caymanchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 20. benchchem.com [benchchem.com]
- 21. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Administration of PROTAC ER Degrader-15 in Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality designed to harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] PROTAC ER Degrader-15 is an investigational bifunctional molecule designed to target the estrogen receptor (ER) for degradation, offering a promising approach for the treatment of ER-positive breast cancer.[2][4] Patient-derived xenograft (PDX) models, which are established by transplanting fresh human tumor tissue into immunodeficient mice, have emerged as a powerful preclinical tool.[5][6] They recapitulate the heterogeneity and clinical behavior of the original tumor, making them invaluable for evaluating the efficacy of novel therapeutics like this compound.[5][6][7]
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of this compound in ER-positive breast cancer PDX models.
Mechanism of Action
This compound functions by simultaneously binding to the estrogen receptor and an E3 ubiquitin ligase.[4] This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the ER.[4][8] The ubiquitinated ER is then recognized and degraded by the proteasome, effectively eliminating the receptor from the cancer cells.[4][8] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple ER proteins.[4][9]
Signaling Pathway
The estrogen receptor is a key driver in the majority of breast cancers.[10][11] Upon binding estrogen, ER translocates to the nucleus and activates the transcription of genes involved in cell proliferation and survival.[11][12] this compound effectively shuts down this signaling pathway by eliminating the ER protein itself, thereby inhibiting tumor growth.
Quantitative Data Summary
The following tables summarize representative preclinical data for a PROTAC ER degrader, vepdegestrant (ARV-471), in xenograft and PDX models.[13][14][15] This data is provided as an example of the expected efficacy of potent ER PROTACs.
Table 1: In Vivo ER Degradation and Tumor Growth Inhibition (TGI) in MCF7 Xenograft Model
| Compound | Dose (mg/kg, oral, QD) | ER Degradation (%) | TGI (%) |
| Vehicle | - | 0 | 0 |
| Fulvestrant | 10 | ~50-60 | 31-80 |
| Vepdegestrant | 3 | >90 | 87 |
| Vepdegestrant | 10 | >90 | 105 |
| Vepdegestrant | 30 | >90 | 123 |
Data adapted from preclinical studies of vepdegestrant.[13][15]
Table 2: Efficacy in a Palbociclib-Resistant ER Y537S Mutant PDX Model (ST941/HI/PBR)
| Treatment Group | TGI (%) |
| Vehicle | 0 |
| Fulvestrant | 2 |
| Vepdegestrant | 102 |
| Vepdegestrant + Palbociclib | >100 (Regression) |
Data adapted from preclinical studies of vepdegestrant.[13][14][15]
Experimental Protocols
Protocol 1: Establishment of ER-Positive Breast Cancer PDX Models
-
Tumor Acquisition: Obtain fresh tumor tissue from consenting patients with ER-positive breast cancer under institutional review board (IRB) approval.
-
Implantation:
-
Anesthetize 6-8 week old female immunodeficient mice (e.g., NSG or NOD/SCID).
-
Implant a slow-release 17β-estradiol pellet (0.72 mg, 60-day release) subcutaneously to support the growth of ER-dependent tumors.[6]
-
Surgically implant a small fragment (approx. 2-3 mm³) of the patient's tumor into the mammary fat pad.[5]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth twice weekly using digital calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Passaging: When tumors reach a volume of 1000-1500 mm³, passage the tumors to a new cohort of mice for expansion.
Protocol 2: Administration of this compound in PDX Models
-
Animal Acclimatization: Allow mice with established tumors (150-250 mm³) to acclimate for one week before the start of treatment.
-
Group Allocation: Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Drug Formulation:
-
Prepare the vehicle control (e.g., 0.5% methylcellulose (B11928114) in water).
-
Prepare this compound at the desired concentrations in the same vehicle. Sonication may be required to achieve a uniform suspension.
-
-
Administration:
-
Administer the designated treatment (vehicle or this compound) orally via gavage once daily (QD).
-
Dosing volumes should be based on the most recent body weight measurements (e.g., 10 mL/kg).
-
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Observe the animals daily for any signs of toxicity.
-
Protocol 3: Pharmacodynamic and Biomarker Analysis
-
Sample Collection: At the end of the study (or at designated time points), euthanize the mice and collect tumor tissue and blood samples.
-
Western Blot for ER Degradation:
-
Homogenize a portion of the tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against ERα and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and visualize the protein bands. Quantify band intensity to determine the percentage of ER degradation relative to the vehicle control.
-
-
Immunohistochemistry (IHC):
-
Fix a portion of the tumor in 10% neutral buffered formalin and embed in paraffin (B1166041).
-
Section the paraffin blocks and perform IHC staining for ERα and proliferation markers (e.g., Ki-67).
-
-
Gene Expression Analysis:
-
Extract RNA from a portion of the tumor tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of ER target genes (e.g., PGR, GREB1).
-
Conclusion
This compound offers a novel and potent mechanism for targeting ER-positive breast cancer by inducing the degradation of the ER protein. The use of patient-derived xenograft models provides a clinically relevant platform to evaluate its in vivo efficacy and pharmacodynamic effects. The protocols outlined in these application notes provide a framework for the preclinical assessment of this compound, which can guide further clinical development. As with any investigational agent, careful dose-response and toxicity studies are essential to define the therapeutic window.
References
- 1. marinbio.com [marinbio.com]
- 2. protacerdegraders.com [protacerdegraders.com]
- 3. annualreviews.org [annualreviews.org]
- 4. protacerdegraders.com [protacerdegraders.com]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pnas.org [pnas.org]
- 11. academic.oup.com [academic.oup.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: PROTAC ER Degrader-15
Welcome to the technical support center for PROTAC ER Degrader-15. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound, with a specific focus on mitigating the "hook effect."
Disclaimer: Publicly available information on the specific performance characteristics of this compound, such as its precise DC50, Dmax, and the specific E3 ligase it recruits, is limited. The information provided herein is based on the known components of this compound (Target Protein Ligand: HY-170334, Linker: HY-30756, E3 Ligase Ligand: HY-138793) and general principles of PROTAC technology, particularly for estrogen receptor (ER) degraders. The troubleshooting and experimental protocols are based on common practices for PROTACs that recruit E3 ligases such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" and why does it occur with this compound?
A1: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration of the degrader beyond an optimal point leads to a decrease in the degradation of the target protein, in this case, the estrogen receptor (ER).[1][2] This results in a bell-shaped dose-response curve. The effect occurs because at excessively high concentrations, this compound is more likely to form non-productive binary complexes with either the ER or the E3 ligase, rather than the productive ternary complex (ER-PROTAC-E3 ligase) that is required for ubiquitination and subsequent degradation by the proteasome.[1][2]
Q2: What is the mechanism of action for this compound?
A2: this compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade the estrogen receptor. It consists of a ligand that binds to the ER and another ligand that recruits an E3 ubiquitin ligase. By bringing the ER and the E3 ligase into close proximity, it facilitates the formation of a ternary complex, leading to the ubiquitination of the ER and its subsequent degradation by the proteasome.
Q3: I am not observing any degradation of the estrogen receptor at any concentration of this compound. What are the possible reasons?
A3: Several factors could contribute to a lack of ER degradation:
-
Sub-optimal Concentration Range: You may be testing concentrations that are too high and are in the "hook effect" region, or too low to induce degradation. It is crucial to test a very broad range of concentrations.
-
Low E3 Ligase Expression: The specific E3 ligase recruited by this compound must be sufficiently expressed in your experimental cell line. You should verify the expression of common E3 ligases like Cereblon (CRBN) and VHL.[1]
-
Poor Cell Permeability: Due to their larger size, PROTACs can sometimes have poor cell permeability.
-
Compound Integrity: Ensure that your stock of this compound is properly stored and has not degraded.
-
Experimental Setup: Issues with your experimental protocol, such as incorrect incubation times or problems with your detection method (e.g., Western blot), could also be a factor.
Q4: How can I confirm that the degradation of the estrogen receptor is dependent on the proteasome?
A4: To confirm that the observed degradation is proteasome-dependent, you can co-treat your cells with this compound and a proteasome inhibitor, such as MG132. If the degradation of the ER is blocked or reduced in the presence of the proteasome inhibitor, it confirms that the degradation is mediated by the proteasome.
Troubleshooting Guide: Hook Effect Mitigation
Problem: Decreased ER degradation observed at high concentrations of this compound, resulting in a bell-shaped dose-response curve.
dot
References
optimizing PROTAC ER Degrader-15 concentration for maximum degradation
Welcome to the technical support center for PROTAC ER Degrader-15. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals optimize the use of this compound for maximal degradation of the Estrogen Receptor (ER).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule known as a Proteolysis-Targeting Chimera (PROTAC). Its primary function is to induce the selective degradation of Estrogen Receptor alpha (ERα). It works by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2][3] The molecule simultaneously binds to ERα and an E3 ubiquitin ligase, forming a ternary complex.[1][4] This proximity triggers the E3 ligase to attach ubiquitin chains to ERα, tagging it for destruction by the proteasome.[1][4] A key feature of this process is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple ERα proteins.[1][5]
Q2: What are the key parameters for evaluating the effectiveness of this compound?
A2: The two primary parameters for assessing the efficacy of a PROTAC are:
-
DC50 : The concentration of the PROTAC that results in a 50% degradation of the target protein.[6][7]
-
Dmax : The maximum percentage of the target protein that can be degraded by the PROTAC.[7][8]
These values are crucial for determining the potency and efficacy of this compound.
Q3: What is a recommended starting concentration and treatment time for this compound?
A3: The optimal concentration and treatment time can vary significantly depending on the cell line and specific experimental conditions. For initial experiments with ER-positive breast cancer cell lines like MCF-7, a broad dose-response curve is recommended, for instance, from 0.1 nM to 30 µM.[5] A standard incubation time to start with is 24 hours.[5][9] However, it is critical to perform both a detailed dose-response and a time-course experiment to identify the optimal conditions for your specific system.[5]
Q4: How can I confirm that the observed ERα degradation is dependent on the proteasome?
A4: To verify that this compound mediates degradation via the proteasome, you can perform a co-treatment experiment.[7] Treat your cells with this compound in the presence and absence of a proteasome inhibitor, such as MG132.[7] If the degradation of ERα is blocked or significantly reduced when the proteasome is inhibited, it confirms a proteasome-dependent mechanism.[7]
Q5: What is the "hook effect" and how can I avoid it?
A5: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at very high concentrations.[7][10] This is believed to happen because the high concentration of the PROTAC favors the formation of binary complexes (PROTAC-ERα or PROTAC-E3 ligase) over the productive ternary complex required for degradation.[7][10] To identify and avoid the hook effect, it is essential to perform a wide dose-response experiment, testing concentrations from the picomolar to the high micromolar range.[5]
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound concentration.
| Problem | Potential Cause | Suggested Solution |
| No or Low ERα Degradation | 1. Suboptimal PROTAC Concentration: The concentration may be too low or you may be observing the "hook effect".[5] 2. Insufficient Treatment Time: The incubation period might be too short for degradation to occur.[5] 3. Inactive Compound: Improper storage or handling may have led to the degradation of the PROTAC.[5] 4. Low E3 Ligase Expression: The cell line may not express sufficient levels of the E3 ligase recruited by the PROTAC. | 1. Perform a Wide Dose-Response Curve: Test a broad range of concentrations (e.g., 0.1 nM to 30 µM) to find the optimal window.[5] 2. Conduct a Time-Course Experiment: Analyze ERα levels at multiple time points (e.g., 4, 8, 12, 24, 48 hours).[5] 3. Ensure Proper Storage: Store the PROTAC at -80°C in aliquots to prevent freeze-thaw cycles and prepare fresh dilutions for each experiment.[5] 4. Verify E3 Ligase Expression: Check the expression level of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line via Western blot or qPCR. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Non-uniform cell density across wells.[7] 2. Inaccurate Pipetting: Errors in preparing serial dilutions.[7] 3. Variable Cell Health: Cells may not be in a consistent growth phase.[7] | 1. Ensure Uniform Seeding: Use a cell counter for accuracy and ensure even distribution when plating.[7] 2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and perform dilutions carefully.[7] 3. Maintain Healthy Cultures: Use cells that are in the logarithmic growth phase and have consistent confluency.[7] |
| ERα Levels Recover After Initial Degradation | 1. PROTAC Instability: The molecule may be metabolized or degraded by the cells over time.[5] 2. ERα Resynthesis: The cell may be upregulating the synthesis of new ERα protein. | 1. Re-administer the PROTAC: For longer experiments, consider replacing the medium with fresh medium containing the PROTAC at regular intervals.[5] 2. Analyze ERα mRNA Levels: Use qPCR to check if the ESR1 gene is being upregulated in response to degradation. |
Data Presentation
Table 1: Hypothetical Dose-Dependent Degradation of ERα by this compound in MCF-7 Cells (24-hour treatment)
| This compound Conc. | ERα Protein Level (% of Vehicle) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.5 |
| 1 nM | 82 | 4.9 |
| 10 nM | 48 | 6.2 |
| 100 nM | 12 | 3.1 |
| 1 µM | 5 | 2.5 |
| 10 µM | 15 (Hook Effect) | 3.8 |
| 30 µM | 25 (Hook Effect) | 4.1 |
Note: This is hypothetical data for illustrative purposes. Actual results may vary.[5]
Table 2: Key Characterization Parameters for this compound
| Parameter | Description | Typical Assay |
| DC50 | The concentration required to degrade 50% of the target protein. | Dose-response Western Blot |
| Dmax | The maximal percentage of protein degradation achieved. | Dose-response Western Blot |
| Degradation Kinetics | The rate at which the target protein is degraded over time. | Time-course Western Blot |
| Proteasome Dependence | Confirmation that degradation is mediated by the proteasome. | Co-treatment with Proteasome Inhibitor (e.g., MG132) |
| Ternary Complex Formation | Verification that the PROTAC brings ERα and the E3 ligase together. | Co-Immunoprecipitation (Co-IP) |
| Cell Viability | The effect of ERα degradation on cell proliferation and survival. | Cell Viability Assay (e.g., MTT or CCK-8) |
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for determining DC50 and Dmax of a PROTAC.
Caption: Troubleshooting logic for low/no ERα degradation.
Experimental Protocols
Protocol 1: Western Blot for DC50 and Dmax Determination
This protocol details the steps to assess the dose-dependent degradation of ERα in cancer cell lines following treatment with this compound.
Materials:
-
ERα-positive cell line (e.g., MCF-7)
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-ERα, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight until they reach 70-80% confluency.
-
PROTAC Treatment: Prepare serial dilutions of this compound in complete growth medium. A suggested range is 0.1 nM to 30 µM.[5] Include a vehicle control (medium with the same final concentration of DMSO, typically ≤0.1%). Replace the old medium with the PROTAC-containing medium.
-
Incubation: Incubate the cells for a fixed time point, for example, 24 hours.[5]
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run the gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary anti-ERα antibody overnight at 4°C.[3]
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour.[3]
-
Incubate with a primary antibody for a loading control (e.g., β-actin).
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the bands using an imaging system.[3]
-
Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the loading control.
-
Calculate the percentage of ERα remaining relative to the vehicle control. Plot this percentage against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[11]
-
Protocol 2: Cell Viability Assay (MTT/CCK-8)
This protocol is for determining the effect of ERα degradation on cell proliferation.
Materials:
-
96-well plates
-
This compound
-
MTT or CCK-8 reagent
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]
-
Cell Treatment: Treat cells with a serial dilution of this compound as described in Protocol 1.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[3]
-
Reagent Addition:
-
For MTT: Add MTT reagent to each well and incubate for 1-4 hours at 37°C. Then, remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.[7]
-
For CCK-8: Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[3]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[3]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
References
- 1. protacerdegraders.com [protacerdegraders.com]
- 2. protacerdegraders.com [protacerdegraders.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. lifesensors.com [lifesensors.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
troubleshooting off-target effects of PROTAC ER Degrader-15
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals utilizing PROTAC ER Degrader-15.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a proteolysis-targeting chimera designed to selectively induce the degradation of the Estrogen Receptor (ER). It is a heterobifunctional molecule composed of a ligand that binds to the ER and another ligand that recruits an E3 ubiquitin ligase. By bringing the ER and the E3 ligase into close proximity, it facilitates the formation of a ternary complex. This induced proximity triggers the transfer of ubiquitin to the ER, leading to its polyubiquitination and subsequent degradation by the proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple ER molecules.[1][2][3]
Q2: My PROTAC isn't causing degradation of the Estrogen Receptor. What are the common reasons for this?
Several factors could contribute to a lack of ER degradation. Here is a troubleshooting guide to address this issue:
-
Inefficient Ternary Complex Formation: The formation of a stable ternary complex between the ER, this compound, and the E3 ligase is crucial for degradation. If this complex is unstable or does not form efficiently, degradation will be impaired.
-
Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane to reach their intracellular target.
-
"Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes with either the ER or the E3 ligase, which inhibits the formation of the productive ternary complex. This leads to a bell-shaped dose-response curve where higher concentrations result in decreased degradation.
-
Incorrect E3 Ligase Choice: The E3 ligase recruited by this compound may not be expressed at sufficient levels in your experimental cell line or may not be the optimal ligase for ubiquitinating the ER.
-
Compound Instability: The PROTAC molecule may be unstable in the cell culture medium over the course of the experiment.
-
High Protein Synthesis Rate: The rate of new ER protein synthesis may be counteracting the rate of degradation, leading to no observable net change in ER levels.
Q3: I'm observing the "hook effect." How can I mitigate this?
The "hook effect" is characterized by a decrease in target protein degradation at high PROTAC concentrations. To mitigate this:
-
Perform a Wide Dose-Response Experiment: Test a broad range of concentrations to identify the optimal concentration for maximal degradation and to confirm the bell-shaped curve characteristic of the hook effect.
-
Use Lower Concentrations: Operate within the nanomolar to low micromolar range to find the "sweet spot" for degradation.
-
Biophysical Assays: Techniques like TR-FRET or SPR can be used to measure the formation and stability of the ternary complex at various concentrations, helping to understand the relationship between complex formation and degradation.
Q4: How can I investigate potential off-target effects of this compound?
A comprehensive assessment of off-target effects is critical. A multi-step approach is recommended:
-
Global Proteomics: Utilize mass spectrometry-based proteomics to obtain an unbiased, global view of protein level changes following treatment with this compound. This can identify unintended protein degradation.[4][5]
-
Bioinformatic Analysis: Analyze the proteomics data to identify proteins that are significantly downregulated and determine if there are common pathways or cellular compartments affected.
-
Targeted Validation: Validate potential off-targets identified from proteomics using orthogonal methods such as Western blotting or targeted protein quantification.[4][5]
-
Target Engagement Assays: Confirm whether this compound directly engages with the identified off-target proteins using techniques like the Cellular Thermal Shift Assay (CETSA).[4]
Q5: What are the essential experimental controls when studying this compound?
To ensure the validity of your experimental results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the PROTAC.
-
Negative Control PROTAC: An inactive version of the PROTAC, for example, one with a mutation in the E3 ligase binding motif that prevents ternary complex formation. This helps to distinguish between target degradation and other pharmacological effects of the molecule.
-
Positive Control Degrader: A well-characterized PROTAC known to degrade the target of interest can be useful to ensure the experimental system is working correctly.
-
Proteasome Inhibitor Control: Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein, confirming that the degradation is proteasome-dependent.
Quantitative Data Summary
Disclaimer: Specific quantitative data for "this compound" is not publicly available. The following tables present representative data for a well-characterized oral PROTAC ER degrader, Vepdegestrant (ARV-471), for illustrative purposes.
Table 1: In Vitro Degradation and Anti-proliferative Activity of Vepdegestrant (ARV-471)
| Parameter | Cell Line | Value | Reference |
| DC50 (ERα Degradation) | MCF-7 | ~2 nM | [6] |
| Dmax (ERα Degradation) | MCF-7 | >90% | [7] |
| IC50 (Cell Proliferation) | MCF-7 | Not Reported |
Table 2: In Vivo Efficacy of Vepdegestrant (ARV-471) in Xenograft Models
| Animal Model | Treatment | Tumor Growth Inhibition (TGI) | ER Degradation in Tumor | Reference |
| MCF-7 Xenograft | Vepdegestrant (30 mg/kg, oral, daily) | >90% | >90% | [6] |
| ESR1 Y537S PDX | Vepdegestrant (10 mg/kg, oral, daily) | Complete Growth Inhibition | Significant Reduction | [6] |
| CDK4/6i-Resistant PDX (ST941-PBR) | Vepdegestrant (single agent) | 101% | Not Reported | [8] |
| CDK4/6i-Resistant PDX (ST941-PBR) | Vepdegestrant + Palbociclib | 107% | Not Reported | [8] |
Table 3: Clinical Trial Data for Vepdegestrant (ARV-471) in ER+/HER2- Advanced Breast Cancer
| Clinical Trial Phase | Patient Population | Key Finding | Reference |
| Phase 1/2 (NCT04072952) | Heavily pretreated (median 4 prior therapies) | Clinical Benefit Rate (CBR) of 40% | [9] |
| Phase 1/2 (NCT04072952) | Paired biopsies from patients | Median ER degradation of 67% (up to 89%) | [9] |
| Phase 3 VERITAC-2 (NCT05654623) | ESR1-mutant, post-CDK4/6i and endocrine therapy | Significant improvement in Progression-Free Survival vs. Fulvestrant | [10] |
Experimental Protocols
Western Blot Analysis for ER Degradation
Principle: This assay directly measures the amount of ER protein in cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate ER-positive breast cancer cells (e.g., MCF-7) and allow them to adhere. Treat the cells with a range of concentrations of this compound for a specified time (e.g., 24 hours). Include vehicle and other necessary controls.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with an anti-loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities for ERα and the loading control. Normalize the ERα signal to the loading control and express the degradation as a percentage relative to the vehicle-treated control.
In-Cell Ubiquitination Assay
Principle: This assay confirms that the PROTAC-mediated degradation of ER is dependent on its ubiquitination.
Methodology:
-
Cell Treatment: Treat cells with this compound at a concentration that induces significant degradation. Include a co-treatment condition with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.
-
Immunoprecipitation (IP): Incubate the cell lysates with an anti-ERα antibody to specifically capture the ER protein. Use protein A/G beads to pull down the antibody-ER complex.
-
Elution and Western Blot: Elute the captured proteins from the beads and perform a Western blot as described above.
-
Detection: Probe the Western blot membrane with an anti-ubiquitin antibody. A high molecular weight smear or laddering pattern in the lane corresponding to the PROTAC and proteasome inhibitor co-treatment indicates polyubiquitinated ER.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for lack of ER degradation.
Caption: Experimental workflow for off-target identification.
Caption: Simplified Estrogen Receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. protacerdegraders.com [protacerdegraders.com]
- 3. marinbio.com [marinbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 7. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. cancernetwork.com [cancernetwork.com]
improving PROTAC ER Degrader-15 solubility for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with PROTAC ER Degrader-15 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound exhibit poor aqueous solubility?
A1: PROTACs, including ER Degrader-15, are often large and lipophilic molecules, placing them "beyond the Rule of Five" (bRo5), a set of guidelines for drug-likeness which predicts poor oral bioavailability or membrane permeability. This inherent molecular structure contributes to their limited solubility in aqueous solutions.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of hydrophobic compounds like PROTACs. For some specific PROTACs, solubilities of up to 200 mg/mL in DMSO have been reported.[1]
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A3: To minimize solvent-induced cytotoxicity and off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% and preferably not exceeding 0.1%.
Q4: Are there alternative solvents to DMSO for in vitro experiments?
A4: While DMSO is the standard, other organic solvents such as ethanol (B145695) or N,N-dimethylformamide (DMF) can be considered. However, it is crucial to perform preliminary tests to ensure their compatibility with your specific assay and to assess their potential for cellular toxicity at the intended final concentration.
Q5: What are Amorphous Solid Dispersions (ASDs) and can they improve the solubility of my PROTAC?
A5: Amorphous Solid Dispersions (ASDs) are a formulation strategy where the PROTAC is dispersed within a polymer matrix in an amorphous, non-crystalline state.[2][3] This higher-energy state enhances the dissolution of the compound in aqueous media.[3] ASDs can generate and sustain a supersaturated concentration of the PROTAC, which can improve its apparent solubility and cellular permeability.[3] Common polymers used for creating ASDs include hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS).[2][4]
Troubleshooting Guide: Precipitate Formation in In Vitro Assays
This guide addresses the common issue of this compound precipitating out of solution when diluted from a DMSO stock into an aqueous buffer for in vitro experiments.
Problem: My this compound precipitates from the aqueous buffer during my in vitro assay.
Possible Cause:
-
The concentration of the PROTAC exceeds its thermodynamic solubility limit in the aqueous assay buffer.
-
The small percentage of DMSO carried over from the stock solution is insufficient to maintain the PROTAC in a dissolved state upon significant dilution in the aqueous medium.
Solutions:
-
Optimize DMSO Concentration: Ensure you are using the lowest effective concentration of your PROTAC and that the final DMSO concentration in your assay is minimized (ideally ≤ 0.1%).
-
Employ Co-solvents and Formulation Strategies: For challenging compounds, the use of co-solvents can significantly enhance solubility. A common formulation involves a mixture of DMSO, PEG300, and a surfactant like Tween-80.
-
Utilize Sonication and Gentle Heating: To aid in the initial dissolution of the PROTAC stock solution, gentle warming and sonication can be effective.
-
Prepare Amorphous Solid Dispersions (ASDs): For persistent solubility problems, creating an ASD of your PROTAC can be a powerful, albeit more advanced, solution to improve its dissolution profile.
Quantitative Data Summary: Recommended Solvent Concentrations for PROTACs
| Compound Class | Solvent | Typical Stock Concentration | Source |
| Cereblon-based IRAK4 PROTACs | DMSO | 100-180 mg/mL | [5] |
| ERα PROTAC Degrader-2 | DMSO | 200 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
This protocol describes the preparation of a stock solution using a co-solvent system to improve the solubility of this compound.
-
Prepare a high-concentration primary stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
To prepare a 1 mL final working stock, combine 100 µL of the primary DMSO stock with 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the DMSO/PEG300 mixture and vortex until a clear solution is achieved.
-
Slowly add 450 µL of the desired aqueous buffer (e.g., PBS or cell culture medium) to the mixture while continuously vortexing to create the final 1 mL working stock. This formulation will contain 10% DMSO, 40% PEG300, and 5% Tween-80.
-
Perform subsequent dilutions for your assay from this working stock, ensuring the final concentrations of all solvent components are compatible with your experimental system.
Protocol 2: Kinetic Solubility Assay
This assay helps determine the apparent solubility of this compound in a specific aqueous buffer.
-
Prepare a concentrated stock solution of the PROTAC in 100% DMSO.
-
Dilute the DMSO stock solution into your aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS) to the desired final concentration.
-
Agitate the solution for a predetermined time (e.g., 2 hours) at a constant temperature to allow it to reach equilibrium.
-
Separate any precipitated compound from the solution by filtration or centrifugation.
-
Quantify the concentration of the PROTAC remaining in the supernatant/filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
Visualizations
Caption: Mechanism of PROTAC-induced ERα degradation.
Caption: Experimental workflow for improving PROTAC solubility.
Caption: Troubleshooting decision tree for PROTAC precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
PROTAC ER Degrader-15 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of PROTAC ER Degrader-15 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a PROTAC ER degrader?
A1: PROTAC (Proteolysis Targeting Chimera) ER degraders are heterobifunctional molecules designed to harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade the estrogen receptor (ER).[1][2] The PROTAC molecule simultaneously binds to the ER protein and an E3 ubiquitin ligase.[1] This proximity induces the E3 ligase to "tag" the ER with ubiquitin chains, marking it for degradation by the proteasome.[1] This process can be repeated, allowing a single PROTAC molecule to induce the degradation of multiple ER molecules.[1]
Q2: Why is the stability of this compound in cell culture media a critical factor for my experiments?
A2: The stability of this compound in cell culture media is paramount for obtaining reliable and reproducible experimental results. Degradation of the compound in the media can lead to a lower effective concentration, resulting in reduced efficacy in ER degradation and downstream cellular effects. Instability can also lead to the formation of metabolites with off-target effects, complicating data interpretation.[3][4]
Q3: What are the common causes of PROTAC instability in cell culture media?
A3: Several factors can contribute to the instability of PROTACs in cell culture media, including:
-
Enzymatic Degradation: Cell culture media, especially when supplemented with serum, contains various enzymes such as proteases and esterases that can metabolize the PROTAC molecule.
-
Chemical Instability: The chemical structure of the PROTAC, particularly the linker region, can be susceptible to hydrolysis or other chemical modifications at the physiological pH and temperature of the cell culture environment.[3]
-
Adsorption: PROTACs, often being lipophilic, can adsorb to plasticware, reducing the effective concentration in the media.
Q4: How can I assess the stability of this compound in my specific cell culture setup?
A4: The stability can be assessed by incubating this compound in your complete cell culture medium (including serum) at 37°C over a time course (e.g., 0, 2, 4, 8, 24 hours). At each time point, an aliquot of the medium is collected, and the concentration of the intact PROTAC is quantified using analytical methods like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).[3]
Troubleshooting Guide: this compound Stability Issues
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no ER degradation observed. | The PROTAC may be unstable in the cell culture media, leading to a lower effective concentration. | 1. Perform a stability assay of the PROTAC in your specific cell culture media (see detailed protocol below).2. If instability is confirmed, consider reducing the serum concentration if experimentally feasible, or using heat-inactivated serum.3. Shorten the incubation time of the PROTAC with the cells. |
| High variability in experimental results. | Inconsistent degradation of the PROTAC across different experiments. | 1. Ensure consistent handling and storage of the PROTAC stock solution.2. Prepare fresh dilutions of the PROTAC for each experiment from a frozen stock.3. Pre-coat plasticware with a blocking agent like bovine serum albumin (BSA) to minimize adsorption. |
| Unexpected off-target effects. | Formation of active metabolites due to PROTAC degradation. | 1. Characterize potential metabolites in the cell culture media using LC-MS/MS.2. If active metabolites are identified, their effects should be independently evaluated. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in complete cell culture medium over time.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
-
Analytical standards of this compound
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the this compound into pre-warmed complete cell culture medium to achieve the final desired concentration (e.g., 1 µM).
-
Immediately collect a sample at time point 0.
-
Incubate the remaining medium at 37°C in a cell culture incubator.
-
Collect aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
At each time point, immediately process the sample for LC-MS/MS analysis to precipitate proteins and halt further degradation. This can be done by adding a threefold excess of cold acetonitrile (B52724) containing an internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining concentration of intact this compound.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
Protocol 2: Western Blot for ERα Degradation
Objective: To assess the ability of this compound to induce the degradation of ERα in cells.
Materials:
-
ERα-positive breast cancer cell lines (e.g., MCF-7)[5]
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer with protease inhibitors[5]
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against ERα
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 4, 8, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against ERα.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence substrate and an imaging system.
-
-
Analysis: Quantify the band intensity for ERα and normalize it to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing PROTAC stability.
References
Technical Support Center: PROTAC ER Degrader-15
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with PROTAC ER Degrader-15. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a proteolysis-targeting chimera designed to selectively eliminate estrogen receptor (ER) proteins within cells.[1][2] It is a bifunctional molecule composed of a ligand that binds to the estrogen receptor and another ligand that recruits an E3 ubiquitin ligase.[1][2] This simultaneous binding forms a ternary complex, bringing the E3 ligase in close proximity to the ER protein.[1][2] The E3 ligase then facilitates the tagging of the ER protein with ubiquitin molecules.[1][2] This polyubiquitination marks the ER protein for degradation by the proteasome, the cell's natural protein disposal system.[1][2] A key advantage of this process is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[1]
Q2: What is the "hook effect" and how can it be avoided?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[3][4][5] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[3][5] To avoid or mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve.[3][6] Testing lower concentrations (in the nanomolar to low micromolar range) is recommended to find the "sweet spot" for maximal degradation.[3]
Q3: What are the common challenges with the in vivo delivery of PROTACs like ER Degrader-15?
Due to their high molecular weight and complex structures, PROTACs often present challenges for in vivo delivery.[1][7][8] These can include:
-
Poor aqueous solubility: This can impede formulation and administration.[1][7][8][9]
-
Low cell permeability: Difficulty crossing cell membranes to reach the intracellular target.[1][3][7]
-
Suboptimal pharmacokinetic properties: This can lead to rapid clearance and insufficient exposure to the target tissue.[1]
-
Off-target toxicity: Unintended degradation of other proteins can cause adverse effects.[1][10]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent or No Degradation of Estrogen Receptor
| Possible Cause | Recommended Solution |
| Insufficient PROTAC Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM).[11] |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal duration for maximal degradation.[11] |
| Poor Cell Permeability | Modify the linker to improve physicochemical properties. Consider using prodrug strategies to mask polar groups.[3] |
| Low E3 Ligase Expression in Cell Line | Verify the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your chosen cell line using Western blot or qPCR.[6][11] |
| "Hook Effect" at High Concentrations | Test a broader range of concentrations, including lower doses, to identify the optimal degradation window and avoid the bell-shaped dose-response curve.[3][6] |
| PROTAC Instability | Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment.[3] |
| Cell Culture Variability | Standardize cell culture conditions, including passage number and seeding densities, as these can affect protein expression and the ubiquitin-proteasome system.[3] |
Issue 2: Poor Solubility of this compound
| Possible Cause | Recommended Solution |
| High Lipophilicity and Molecular Weight | Prepare a high-concentration stock solution in 100% DMSO. For working solutions, perform serial dilutions to keep the final DMSO concentration below 0.5%.[9] |
| Precipitation in Aqueous Buffers | Employ co-solvents such as PEG300 and surfactants like Tween-80 in your formulation.[9] A gentle warming of the stock solution to 37°C and brief sonication can also aid dissolution.[9] |
| Inaccurate Concentration Determination | After preparing solutions, visually inspect for any precipitate before use.[9] |
Issue 3: Observed Off-Target Effects
| Possible Cause | Recommended Solution |
| Unintended Degradation of Other Proteins | Utilize mass spectrometry-based global proteomics to compare protein abundance in treated versus control cells to identify unintended targets.[3][10] |
| Downstream Signaling Pathway Perturbations | Perform RNA-sequencing to differentiate between direct protein degradation and transcriptional regulation.[10] Validate potential off-targets using orthogonal methods like Western blotting.[10] |
| "Hook Effect" Leading to Off-Target Pharmacology | At high concentrations, non-productive binary complexes may lead to off-target effects.[10] Lower the PROTAC concentration to a more specific and effective range.[10] |
| Cell Toxicity | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration and work at concentrations well below this level.[10][11] |
Quantitative Data Summary
The following tables present illustrative data based on typical results observed with ERα PROTACs.
Table 1: Illustrative Dose-Dependent Degradation of ERα by this compound in MCF-7 Cells after 24-hour treatment.
| This compound Conc. (nM) | ERα Protein Level (% of Vehicle Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.8 |
| 1 | 82 | 4.5 |
| 10 | 48 | 6.2 |
| 100 | 12 | 3.1 |
| 1000 | 25 | 4.3 |
Table 2: Illustrative Time-Course of ERα Degradation by 100 nM this compound in MCF-7 Cells.
| Time (hours) | ERα Protein Level (% of Vehicle Control) | Standard Deviation |
| 0 | 100 | 6.1 |
| 2 | 75 | 5.5 |
| 4 | 55 | 4.9 |
| 8 | 25 | 3.8 |
| 16 | 10 | 2.5 |
| 24 | 8 | 2.1 |
Experimental Protocols
Protocol 1: Western Blotting for ERα Degradation Assessment
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of treatment.[9]
-
PROTAC Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[11]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer with protease inhibitors and incubate on ice for 30 minutes.[12] Scrape the cells and centrifuge at 12,000 x g for 3 minutes at 4°C.[12] Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[11][12]
-
SDS-PAGE and Western Blotting: Load 15 µg of protein from each sample onto an SDS-PAGE gel.[12] Transfer the proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Antibody Incubation: Incubate the membrane with a primary anti-ERα antibody overnight at 4°C.[11][12] Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Visualization: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[12]
-
Data Analysis: Quantify the band intensities and normalize the ERα signal to a loading control (e.g., β-actin or GAPDH).[11]
Protocol 2: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
Assay: Add a viability reagent (e.g., MTT or CellTiter-Glo) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure absorbance or luminescence using a plate reader.
-
Analysis: Calculate the IC50 value, which is the concentration that inhibits 50% of cell growth.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.[12]
-
Immunoprecipitation: Incubate the cell lysate with an anti-ERα antibody overnight at 4°C.[12] Add Protein A/G magnetic beads to capture the antibody-protein complexes.[12]
-
Washing: Wash the beads multiple times with Co-IP wash buffer to remove non-specifically bound proteins.[12]
-
Elution and Analysis: Elute the bound proteins and analyze by Western blotting for the presence of the E3 ligase, confirming the formation of the ER-PROTAC-E3 ligase ternary complex.
Visualizations
Caption: Mechanism of action for this compound.
Caption: A typical workflow for assessing PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. protacerdegraders.com [protacerdegraders.com]
- 3. benchchem.com [benchchem.com]
- 4. marinbio.com [marinbio.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
PROTAC ER Degrader-15 linker optimization for improved efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with PROTAC ER Degrader-15. Our goal is to help you optimize your experiments for improved efficacy and navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
This compound is a heterobifunctional molecule designed to induce the degradation of the Estrogen Receptor (ER). It functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The molecule consists of three key components: a ligand that binds to the ER, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker that connects these two ligands. By simultaneously binding to both the ER and the E3 ligase, this compound facilitates the formation of a ternary complex. This proximity enables the E3 ligase to tag the ER with ubiquitin, marking it for degradation by the proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple ER proteins.[1][2][3][4]
Q2: How does the linker composition and length in this compound affect its efficacy?
The linker is a critical determinant of PROTAC efficacy, influencing both the formation of a stable ternary complex and the overall physicochemical properties of the molecule.[5][][7][8]
-
Length: An optimal linker length is crucial. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the ER and the E3 ligase.[7][9] Conversely, a linker that is too long might lead to an unstable or unproductive ternary complex, failing to bring the two proteins into the correct orientation for efficient ubiquitination.[7][9] For ERα targeting PROTACs, a linker length of 16 atoms has been suggested as potentially optimal, though this often needs to be determined on a case-by-case basis.[2]
-
Composition: The chemical makeup of the linker affects the PROTAC's solubility, cell permeability, and metabolic stability.[][7] Linkers are often composed of polyethylene (B3416737) glycol (PEG) or alkyl chains to modulate these properties.[2] The inclusion of moieties like piperidines can enhance solubility.[8]
-
Attachment Points: The points at which the linker connects to the ER-binding and E3 ligase-binding ligands are also critical. The linker should be attached to a solvent-exposed region of each ligand to minimize disruption of their binding affinities to their respective target proteins.[][7]
Q3: What is the "hook effect" and how can I mitigate it in my experiments with this compound?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[5][10] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-ER or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[10]
To mitigate the hook effect:
-
Perform a Wide Dose-Response Experiment: Test a broad range of concentrations, from low nanomolar to high micromolar, to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[5][10]
-
Test Lower Concentrations: The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range.[10]
-
Biophysical Assays: Techniques like TR-FRET, SPR, or ITC can be used to measure the formation and stability of the ternary complex at different concentrations, helping to correlate complex formation with the observed degradation profile.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low degradation of ER | Poor Cell Permeability: PROTACs are often large molecules that may have difficulty crossing the cell membrane.[10] | Modify the linker to improve physicochemical properties, such as by incorporating features that enhance cell uptake.[10] Prodrug strategies can also be employed to mask polar groups.[10] |
| Inefficient Ternary Complex Formation: The geometry of the ternary complex may not be optimal for ubiquitination. | Confirm target engagement with both the ER and the E3 ligase using cellular thermal shift assays (CETSA) or NanoBRET.[10] If binding is confirmed, the issue may be with the linker design (length, composition, or attachment points), necessitating a redesign.[5] | |
| Incorrect E3 Ligase: The chosen E3 ligase may not be expressed at sufficient levels in the cell line being used. | Confirm the expression of the targeted E3 ligase (e.g., VHL, CRBN) in your cells via Western blot or qPCR.[5] Consider using a PROTAC that recruits a different E3 ligase. | |
| Compound Instability: The PROTAC may be unstable in the cell culture medium. | Assess the stability of your PROTAC in the experimental media over the time course of your experiment. | |
| "Hook Effect" Observed | High PROTAC Concentration: Excessive concentrations lead to non-productive binary complexes.[5] | Perform a wide dose-response experiment to determine the optimal concentration range.[5] Test lower concentrations to find the peak of the bell-shaped degradation curve.[10] |
| Off-Target Effects | Non-selective Binding: The PROTAC may be degrading proteins other than the intended ER target. | Optimize the ER-binding ligand for higher selectivity. Modify the linker, as its composition and length can influence the conformation of the ternary complex and, consequently, which proteins are presented for ubiquitination.[10] |
| Inconsistent Results | Variability in Cell Culture: Cell passage number, confluency, or overall health can impact protein expression and the efficiency of the ubiquitin-proteasome system. | Standardize cell culture conditions, including using cells within a defined passage number range and maintaining consistent seeding densities.[10] |
Data Presentation: Linker Optimization for ER Degradation
The following tables present hypothetical data for illustrative purposes to guide linker optimization.
Table 1: Effect of Linker Length on ER Degradation
| This compound Analog | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Analog A | 12 | >1000 | <20 |
| Analog B | 14 | 500 | 65 |
| Analog C (Optimized) | 16 | 50 | 95 |
| Analog D | 18 | 150 | 80 |
| Analog E | 20 | 300 | 70 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Table 2: Effect of Linker Composition on Cell Permeability and ER Degradation
| This compound Analog | Linker Composition | Cell Permeability (Papp, 10⁻⁶ cm/s) | DC50 (nM) |
| Analog F | Alkyl Chain | 0.5 | 200 |
| Analog G (Optimized) | PEG Chain | 2.1 | 50 |
| Analog H | Alkyl-Ether | 1.5 | 100 |
Papp: Apparent permeability coefficient.
Experimental Protocols
Western Blot for ER Degradation
-
Cell Seeding: Seed ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against ERα. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with a secondary antibody conjugated to HRP and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the ERα signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
-
Reagents: Obtain purified ER protein, E3 ligase complex (e.g., VHL-ElonginB-ElonginC), and fluorescently labeled antibodies or tags for each protein (e.g., terbium-conjugated anti-tag for ER and a fluorescently-labeled ligand for the E3 ligase).
-
Assay Setup: In a microplate, add a fixed concentration of the purified proteins and a serial dilution of the this compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
Signal Measurement: Measure the FRET signal on a microplate reader by exciting the donor fluorophore and measuring the emission of the acceptor fluorophore.
-
Data Analysis: Plot the TR-FRET ratio as a function of the PROTAC concentration. An increase in the signal indicates the formation of the ternary complex.
Visualizations
References
- 1. protacerdegraders.com [protacerdegraders.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 4. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
addressing incomplete degradation with PROTAC ER Degrader-15
This technical support center is designed for researchers, scientists, and drug development professionals using PROTAC ER Degrader-15. It provides troubleshooting guidance and frequently asked questions to address common issues encountered during experiments, with a focus on incomplete degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional molecule known as a Proteolysis-Targeting Chimera (PROTAC). It is designed to selectively induce the degradation of the Estrogen Receptor (ER) protein. Its mechanism of action involves hijacking the cell's natural ubiquitin-proteasome system (UPS). The molecule consists of a ligand that binds to the ER, a linker, and a ligand that recruits an E3 ubiquitin ligase. By simultaneously binding to both the ER and the E3 ligase, this compound forms a ternary complex, which leads to the ubiquitination of the ER, marking it for degradation by the proteasome.[1][2] This catalytic process allows a single molecule of this compound to induce the degradation of multiple ER protein molecules.[2]
Q2: What are the components of this compound?
A2: this compound (identified as Compound 40) is composed of three key parts: a ligand that targets the Estrogen Receptor, a chemical linker, and a ligand that binds to an E3 ubiquitin ligase.[3]
Q3: What is the "hook effect" and how does it relate to incomplete degradation?
A3: The "hook effect" is a phenomenon observed with PROTACs where an increase in concentration beyond an optimal point results in a decrease in degradation efficiency.[4][5] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes with either the target protein (ER) or the E3 ligase, rather than the productive ternary complex required for degradation.[6][7] The formation of these non-productive binary complexes competes with the formation of the ternary complex, leading to incomplete target degradation.[4]
Q4: Can this compound be used in in vivo studies?
Troubleshooting Guide: Incomplete ER Degradation
Problem: I am observing incomplete or no degradation of the Estrogen Receptor after treatment with this compound.
This is a common issue in PROTAC-based experiments. The following Q&A guide will help you troubleshoot potential causes.
Q: Have you optimized the concentration of this compound?
A: Suboptimal concentration is a primary cause of incomplete degradation.
-
Too Low: The concentration may be insufficient to promote the formation of enough productive ternary complexes (ER-PROTAC-E3 ligase).
-
Too High (Hook Effect): Excessively high concentrations can lead to the formation of non-productive binary complexes, inhibiting degradation.[4][7]
Solution: Perform a wide dose-response experiment to determine the optimal concentration for ER degradation. Test a broad range of concentrations (e.g., from picomolar to high micromolar) to identify the "sweet spot" for maximal degradation and to assess for a potential hook effect.[8]
Q: Is the treatment duration sufficient?
A: The kinetics of PROTAC-mediated degradation can vary. An insufficient incubation time may not allow for complete degradation to occur.
Solution: Conduct a time-course experiment to determine the optimal treatment duration. Harvest cells at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours) after treatment with an optimized concentration of this compound to identify when maximal degradation occurs.[8]
Q: Is the chosen cell line appropriate?
A: The cellular machinery required for PROTAC activity is crucial.
-
E3 Ligase Expression: The E3 ligase recruited by this compound must be expressed at sufficient levels in your cell line.
-
Proteasome Activity: The overall health and proteasomal activity of the cells can impact degradation efficiency.
Solution:
-
Confirm the expression of the relevant E3 ligase (e.g., Cereblon or VHL, depending on the specific E3 ligase ligand of this compound) in your cell line using Western blot or qPCR.
-
Ensure your cells are healthy, within a low passage number, and not overly confluent, as these factors can affect the ubiquitin-proteasome system.
Q: Could the PROTAC molecule be unstable?
A: PROTACs can be susceptible to degradation or metabolism in cell culture media over time.
Solution:
-
Ensure proper storage of this compound, typically at -80°C in aliquots to prevent repeated freeze-thaw cycles.[8]
-
For longer experiments, consider replenishing the media with fresh this compound at regular intervals.[8]
-
Prepare fresh dilutions from a stock solution for each experiment.[8]
Q: Have you included the necessary experimental controls?
A: Proper controls are essential to validate that the observed ER reduction is due to PROTAC-mediated degradation.
Solution:
-
Vehicle Control: Use a vehicle-only control (e.g., DMSO) to establish the baseline ER protein level.
-
Proteasome Inhibitor Control: Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). If the degradation is rescued, it confirms the involvement of the proteasome.[9][10]
-
Negative Control PROTAC (if available): An ideal control is an epimer or an inactive analog of the PROTAC that does not bind to the E3 ligase but still binds to the target protein. This helps to rule out off-target effects of the compound itself.
Data Presentation
Table 1: Hypothetical Dose-Dependent Degradation of ERα by this compound in MCF-7 Cells
| This compound Conc. (nM) | ERα Protein Level (% of Vehicle Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.5 |
| 0.1 | 92 | 6.2 |
| 1 | 75 | 5.8 |
| 10 | 48 | 4.9 |
| 100 | 12 | 3.1 |
| 1000 | 35 | 4.5 |
| 10000 | 65 | 5.3 |
This table illustrates a typical PROTAC dose-response curve, including the hook effect at higher concentrations.
Table 2: Hypothetical Time-Course of ERα Degradation by 100 nM this compound in MCF-7 Cells
| Time (hours) | ERα Protein Level (% of Vehicle Control) | Standard Deviation |
| 0 | 100 | 6.0 |
| 2 | 85 | 5.4 |
| 4 | 62 | 4.7 |
| 8 | 35 | 4.1 |
| 12 | 15 | 3.3 |
| 24 | 10 | 2.8 |
| 48 | 18 | 3.9 |
This table shows the kinetics of ERα degradation, with recovery observed at later time points, possibly due to PROTAC instability or new protein synthesis.
Experimental Protocols
1. Western Blot for ERα Degradation
-
Objective: To quantify the levels of ERα protein following treatment with this compound.
-
Methodology:
-
Cell Culture and Treatment: Seed ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well and incubate on ice for 30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin or GAPDH). Quantify the band intensities using densitometry software and normalize the ERα signal to the loading control.
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of ERα degradation on cell proliferation and viability.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for incomplete degradation.
Caption: Logical workflow for a degradation experiment.
References
- 1. protacerdegraders.com [protacerdegraders.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. This compound | 雌激素受体降解剂 | MCE [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to PROTAC ER Degrader-15 and Oral SERDs in ER-Positive Breast Cancer
This guide provides a detailed comparison between PROTAC ER Degrader-15, a representative of the emerging class of PROteolysis TArgeting Chimera (PROTAC) estrogen receptor (ER) degraders, and other orally bioavailable Selective Estrogen Receptor Degraders (SERDs). The focus is on providing researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies used for their evaluation. While specific public data for a compound explicitly named "this compound" is limited, this guide will utilize the extensive publicly available data for Vepdegestrant (ARV-471), a leading clinical-stage oral PROTAC ER degrader, as a representative for this class of molecules.
Introduction: Targeting the Estrogen Receptor
The estrogen receptor is a key driver in the majority of breast cancers. Endocrine therapies that target ER have been a cornerstone of treatment for ER-positive breast cancer for decades. However, the development of resistance, often through mutations in the ESR1 gene, remains a significant clinical challenge. This has spurred the development of novel ER-targeting agents with improved efficacy and mechanisms to overcome resistance.
Oral SERDs are small molecules that bind to the ER, inducing a conformational change that leads to its degradation through the cellular ubiquitin-proteasome system. This dual action of antagonism and degradation offers an advantage over older endocrine therapies.
PROTAC ER Degraders represent a newer therapeutic modality. These are bifunctional molecules that bring the target protein (ER) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the ER by the proteasome. This catalytic mechanism of action distinguishes them from SERDs.
Mechanism of Action
Oral SERDs
Oral SERDs function as competitive antagonists of the estrogen receptor. Their binding to the ER's ligand-binding domain not only blocks its transcriptional activity but also induces a conformational change that marks the receptor for degradation by the cell's natural protein disposal machinery.
Caption: Mechanism of action of oral SERDs.
PROTAC ER Degraders
PROTAC ER degraders operate through a distinct "hijacking" of the ubiquitin-proteasome system. One end of the PROTAC molecule binds to the estrogen receptor, while the other end recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin tags to the ER, marking it for degradation by the proteasome. A single PROTAC molecule can induce the degradation of multiple ER proteins, leading to a catalytic effect.
Caption: Mechanism of action of PROTAC ER degraders.
Preclinical Efficacy Comparison
The following tables summarize key preclinical data for the PROTAC ER degrader Vepdegestrant (ARV-471) and representative oral SERDs.
Table 1: In Vitro ER Degradation and Cell Viability
| Compound | Cell Line | ER Degradation (DC50) | ER Degradation (Dmax) | Cell Viability (IC50) |
| Vepdegestrant (ARV-471) | MCF7 | 0.9 nM[1] | >95%[1] | Not widely reported |
| Elacestrant | MCF7 | ~1-10 nM | >90% | ~10-100 nM |
| Giredestrant | MCF7 | ~1-10 nM | >90% | ~1-10 nM |
| Camizestrant | MCF7 | ~1-10 nM | >90% | ~1-10 nM |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation; IC50: Half-maximal inhibitory concentration.
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Model | ER Degradation (in vivo) | Tumor Growth Inhibition (TGI) |
| Vepdegestrant (ARV-471) | MCF7 Xenograft | ≥90%[2] | 87-123%[1][3] |
| Vepdegestrant (ARV-471) | ST941/HI (ESR1-mutant PDX) | Not specified | 102%[1][3] |
| Fulvestrant (B1683766) (injectable SERD for comparison) | MCF7 Xenograft | 63-65%[2] | 31-80%[1][3] |
TGI > 100% indicates tumor regression.
Preclinical data suggests that Vepdegestrant achieves more profound and sustained ER degradation in vivo compared to the injectable SERD fulvestrant, which translates to superior tumor growth inhibition.[1][2][3]
Clinical Trial Data Overview
This section provides a high-level overview of the clinical development and efficacy of Vepdegestrant and several oral SERDs.
Table 3: Key Clinical Trial Results
| Compound | Trial Name | Phase | Patient Population | Primary Endpoint Met? | Key Finding |
| Vepdegestrant (ARV-471) | VERITAC-2 | III | ER+/HER2- advanced/metastatic breast cancer, post-CDK4/6i | Yes (in ESR1m) | Significantly improved PFS vs. fulvestrant in patients with ESR1 mutations (HR=0.57).[4] |
| Elacestrant | EMERALD | III | ER+/HER2- advanced/metastatic breast cancer, post-CDK4/6i | Yes | Improved PFS vs. standard of care, particularly in patients with ESR1 mutations. |
| Giredestrant | lidERA | III | Adjuvant setting for ER+/HER2- early breast cancer | Yes | Improved invasive disease-free survival vs. standard endocrine therapy. |
| Amcenestrant | AMEERA-5 | III | ER+/HER2- advanced breast cancer (1st line with palbociclib) | No | Trial stopped for futility.[5] |
| Camizestrant | SERENA-1 | I | ER+/HER2- advanced breast cancer | N/A | Showed good tolerability and antitumor activity in combination with CDK4/6 inhibitors.[6][7] |
Experimental Protocols
ER Degradation Assay (Western Blot)
This protocol outlines the general steps for assessing ER degradation in cancer cell lines following treatment with a degrader molecule.
1. Cell Culture and Treatment:
-
Culture ER-positive breast cancer cells (e.g., MCF-7) to 70-80% confluency.
-
Treat cells with varying concentrations of the degrader compound or vehicle control for a specified time (e.g., 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing total protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for the estrogen receptor.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
6. Densitometry Analysis:
-
Quantify band intensities to determine the percentage of ER degradation relative to the vehicle control.
Caption: Western Blot Workflow for ER Degradation.
Cell Viability Assay (CellTiter-Glo®)
This protocol describes a common method for assessing the effect of a compound on cell viability by measuring ATP levels.
1. Cell Seeding:
-
Seed breast cancer cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Include wells with media only for background luminescence measurement.
2. Compound Treatment:
-
Add serial dilutions of the test compound to the wells.
-
Incubate for a specified period (e.g., 72 hours).
3. Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
4. Data Acquisition:
-
Measure luminescence using a plate reader.
5. Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the results and calculate the IC50 value.
Caption: CellTiter-Glo® Assay Workflow.
In Vivo Xenograft Model
This protocol provides a general outline for establishing and evaluating the efficacy of a compound in a breast cancer xenograft model.
1. Animal Model:
-
Use immunocompromised mice (e.g., NOD-SCID or nude mice).
2. Cell Implantation:
-
Subcutaneously inject a suspension of human breast cancer cells (e.g., MCF-7) into the flank or mammary fat pad of the mice.
-
For ER-positive models like MCF-7, an estrogen pellet may need to be implanted to support tumor growth.
3. Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
4. Compound Administration:
-
Administer the test compound (e.g., orally) and vehicle control according to the desired dosing schedule and duration.
5. Efficacy Evaluation:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for ER degradation).
6. Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) to assess the efficacy of the treatment.
Caption: In Vivo Xenograft Study Workflow.
Summary and Future Perspectives
Both oral SERDs and PROTAC ER degraders have shown significant promise in the treatment of ER-positive breast cancer, particularly in overcoming resistance to standard endocrine therapies.
-
Oral SERDs have the advantage of being a more established class of oral agents, with Elacestrant being the first to gain regulatory approval. Their efficacy, especially in tumors harboring ESR1 mutations, has been demonstrated in late-stage clinical trials.
-
PROTAC ER Degraders , exemplified by Vepdegestrant, offer a novel and highly efficient mechanism for eliminating the ER protein. Preclinical data suggest superior ER degradation and in vivo efficacy compared to earlier SERDs.[1][2][3] The positive Phase 3 results for Vepdegestrant in the ESR1-mutant population further validate this approach.[4]
The choice between these agents in a clinical setting may depend on factors such as the specific ESR1 mutation status, prior lines of therapy, and the safety profiles of the individual drugs. The ongoing clinical development of multiple compounds in both classes will further clarify their respective roles in the evolving landscape of ER-positive breast cancer treatment. Future research will likely focus on combination strategies and the identification of biomarkers to predict response to these targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Collection - Data from Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - Clinical Cancer Research - Figshare [figshare.com]
- 4. Arvinas and Pfizer's Vepdegestrant Significantly Improves Progression-Free Survival for Patients with ESR1-Mutant, ER+/HER2- Advanced Breast Cancer | Pfizer [pfizer.com]
- 5. Breast Cancer Xenograft Murine Models | Springer Nature Experiments [experiments.springernature.com]
- 6. arvinasmedical.com [arvinasmedical.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to PROTAC ER Degrader-15 Efficacy in ESR1 Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to endocrine therapies, often driven by mutations in the estrogen receptor 1 (ESR1) gene, presents a significant challenge in the treatment of estrogen receptor-positive (ER+) breast cancer. This guide provides a comparative analysis of a representative Proteolysis Targeting Chimera (PROTAC) ER degrader, here exemplified by Vepdegestrant (ARV-471), against other estrogen receptor degraders in preclinical models of ER+ breast cancer, with a focus on cell lines harboring ESR1 mutations.
Mechanism of Action: A Tale of Two Degraders
Selective Estrogen Receptor Degraders (SERDs) and PROTAC ER degraders both aim to eliminate the estrogen receptor, the key driver of ER+ breast cancer. However, they employ distinct mechanisms.
SERDs , such as fulvestrant, bind to the estrogen receptor, inducing a conformational change that leads to its partial degradation and inhibition of its function.
PROTAC ER degraders , like Vepdegestrant (ARV-471), are bifunctional molecules. One end binds to the estrogen receptor, while the other recruits an E3 ubiquitin ligase. This proximity facilitates the tagging of the estrogen receptor with ubiquitin, marking it for destruction by the cell's proteasome. This process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple ER proteins.
Performance in ESR1 Wild-Type and Mutant Cell Lines
The efficacy of ER degraders is critically evaluated in cell lines engineered to express common ESR1 mutations, such as Y537S and D538G, which confer ligand-independent activity and resistance to traditional endocrine therapies.
Quantitative Comparison of In Vitro Activity
The following tables summarize the half-maximal degradation concentration (DC50) and half-maximal inhibitory/growth inhibitory concentration (IC50/GI50) for Vepdegestrant (ARV-471) and other ER degraders in various breast cancer cell lines.
Table 1: ERα Degradation (DC50)
| Compound | Cell Line | ESR1 Status | DC50 (nM) |
| Vepdegestrant (ARV-471) | MCF-7 | Wild-Type | ~1-2[1][2][3] |
| Vepdegestrant (ARV-471) | T47D | Wild-Type | ~1[2] |
| Vepdegestrant (ARV-471) | T47D | Y537S Mutant | Not explicitly stated, but potent degradation confirmed[1][2] |
| Vepdegestrant (ARV-471) | T47D | D538G Mutant | Not explicitly stated, but potent degradation confirmed[1][2] |
Table 2: Anti-proliferative Activity (IC50 / GI50)
| Compound | Cell Line | ESR1 Status | IC50 / GI50 (nM) |
| Vepdegestrant (ARV-471) | MCF-7 | Wild-Type | 3.3[4] |
| Vepdegestrant (ARV-471) | T47D | Wild-Type | 4.5[4] |
| Vepdegestrant (ARV-471) | T47D | Y537S Mutant | 8.0[4] |
| Vepdegestrant (ARV-471) | T47D | D538G Mutant | 5.7[4] |
| Fulvestrant | MCF-7 | Wild-Type | 0.29[5] |
| Fulvestrant | T47D | Wild-Type | Not explicitly stated |
| Fulvestrant | T47D | Y537S Mutant | 2.3 - 58.57 |
| Giredestrant (GDC-9545) | MCF-7 | Wild-Type | 0.05[1] |
| Giredestrant (GDC-9545) | T47D | Y537S Mutant | Potent activity confirmed, specific IC50 not available[1][6] |
| Giredestrant (GDC-9545) | T47D | D538G Mutant | Potent activity confirmed, specific IC50 not available[1] |
Note: IC50/GI50 values can vary based on experimental conditions and assay duration.
Preclinical data indicates that Vepdegestrant (ARV-471) potently degrades both wild-type and mutant ERα and effectively inhibits the proliferation of cell lines expressing these mutations.[1][2][4] Giredestrant (GDC-9545) also demonstrates high potency against both wild-type and ESR1-mutant models, reportedly surpassing the anti-proliferative and degradation capabilities of fulvestrant.[1][6][7]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key assays used to evaluate the efficacy of ER degraders.
Western Blot for ERα Degradation
This assay quantifies the reduction in ERα protein levels following treatment with a degrader.
Protocol Outline:
-
Cell Seeding and Treatment: Plate breast cancer cells and treat with varying concentrations of the ER degrader for a specified duration.
-
Cell Lysis: Harvest cells and lyse to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate proteins by size and transfer to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against ERα and a loading control (e.g., β-actin or GAPDH), followed by HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using a chemiluminescent substrate and quantify the band intensities to determine the percentage of ERα degradation relative to the vehicle-treated control.
Cell Viability Assay
These assays measure the effect of the degrader on cell proliferation and cytotoxicity. The MTT or CellTiter-Glo® assays are commonly used.
Protocol Outline (MTT Assay):
-
Cell Seeding: Plate cells in 96-well plates.
-
Treatment: Treat cells with a serial dilution of the degrader for a defined period (e.g., 5-7 days).
-
MTT Addition: Add MTT reagent to each well and incubate. Viable cells with active mitochondria will convert MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50/GI50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is specific to PROTACs and is used to confirm the formation of the ternary complex between the PROTAC, ERα, and the E3 ligase.
Protocol Outline:
-
Cell Treatment: Treat cells with the PROTAC degrader. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein and allow for the detection of the ternary complex.
-
Cell Lysis: Lyse the cells using a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to either the E3 ligase or ERα.
-
Complex Pull-down: Use Protein A/G beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured proteins.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot, probing for the presence of both ERα and the E3 ligase to confirm their interaction.
Conclusion
PROTAC ER degraders, such as Vepdegestrant (ARV-471), and next-generation SERDs like Giredestrant (GDC-9545), demonstrate significant promise in overcoming resistance mediated by ESR1 mutations. Their ability to potently induce the degradation of mutant estrogen receptors offers a potential advantage over earlier endocrine therapies. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these novel therapeutic agents in the pursuit of more effective treatments for ER+ breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GDC-9545 (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of PROTAC ER Degrader-15 in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of PROTAC ER Degrader-15, a novel estrogen receptor (ER) targeting PROTAC, with the established selective estrogen receptor degrader (SERD), Fulvestrant. The following sections detail the experimental validation of target engagement in cellular models, offering quantitative data, detailed protocols, and visual representations of the underlying biological processes and workflows.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted protein degradation.[1] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest.[1] this compound is an orally active degrader of the estrogen receptor (ER) with potential applications in breast cancer research.[2][3] It is composed of a ligand that binds to the ER, a linker, and a ligand that recruits an E3 ubiquitin ligase.[3] This ternary complex formation facilitates the ubiquitination and subsequent degradation of the ER by the proteasome.
Comparative Performance of ER Degraders
To objectively assess the efficacy of this compound, its performance is compared against Fulvestrant, a well-established SERD used in the treatment of ER-positive breast cancer. While specific quantitative data for "this compound" is not extensively available in the public domain, this guide will utilize data from a well-characterized clinical-stage PROTAC ER degrader, Vepdegestrant (ARV-471), as a representative for this class of molecules.
Estrogen Receptor Degradation
The primary measure of a PROTAC's efficacy is its ability to induce the degradation of its target protein. The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are key parameters for this assessment.
| Compound | Cell Line | DC50 | Max. Degradation (%) | E3 Ligase Recruited |
| Vepdegestrant (ARV-471) (Representative for this compound) | MCF-7 | ~2 nM[4] | >90%[4] | Not Specified |
| Fulvestrant | MCF-7 | Not typically reported as DC50 | 40-50%[5] | Not Applicable |
Anti-proliferative Activity
The degradation of the estrogen receptor is expected to inhibit the proliferation of ER-dependent cancer cells. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting cell growth.
| Compound | Cell Line | IC50 (µM) |
| Vepdegestrant (ARV-471) (Representative for this compound) | MCF-7 | Data not readily available in provided results |
| Fulvestrant | MCF-7 | Data not readily available in provided results |
Visualizing the Mechanism and Workflow
To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the mechanism of action of PROTAC ER degraders and a typical experimental workflow for validating target engagement.
Caption: Mechanism of action of this compound.
Caption: Workflow for validating target engagement.
Experimental Protocols
Detailed protocols for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.
Western Blotting for ERα Degradation
This protocol details the steps to quantify the degradation of ERα protein in breast cancer cells following treatment with this compound.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Loading control primary antibody (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer with protease inhibitors to each well and incubate on ice for 30 minutes.[6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the volume of each lysate to ensure equal protein loading (e.g., 15-20 µg per lane).
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load the prepared samples onto a 10% SDS-PAGE gel and run until adequate separation is achieved.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7][8]
-
Incubate the membrane with primary antibodies against ERα and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.[6][7][8]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6][7][8]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.[6][7]
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the corresponding loading control for each sample.
-
Calculate the percentage of remaining ERα relative to the vehicle control.
-
Cell Viability Assay (CCK-8)
This protocol measures the effect of this compound treatment on the proliferation and viability of breast cancer cells.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7)
-
Complete growth medium
-
This compound
-
96-well clear-bottom plates
-
Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell adherence.[7]
-
-
PROTAC Treatment:
-
Prepare a serial dilution of the this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the PROTAC dilutions.
-
Include vehicle-only and no-cell (blank) controls.
-
Incubate for the desired treatment duration (e.g., 72 hours).[7]
-
-
Viability Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells using the formula: Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank) / (Absorbance of control wells - Absorbance of blank)] x 100
-
Plot the percentage of cell viability against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Reverse Transcription-Quantitative PCR (RT-qPCR) for ER Target Gene Expression
This protocol assesses the pharmacological activity of this compound by quantifying the mRNA expression of known ER target genes.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
This compound
-
RNA lysis reagent (e.g., TRIzol)
-
RNA isolation kit
-
Spectrophotometer (e.g., NanoDrop)
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green Master Mix
-
qPCR primers for ER target genes (e.g., TFF1, PGR) and a housekeeping gene (e.g., ACTB, GAPDH)
-
Real-Time PCR System
Procedure:
-
Cell Culture and Treatment:
-
Seed MCF-7 cells in 6-well plates.
-
After 24 hours, treat the cells with desired concentrations of this compound and a vehicle control for 24 hours.[11]
-
-
Total RNA Isolation:
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit according to the manufacturer's instructions.[12][13]
-
The reaction typically involves an incubation at 25°C for 10 minutes, followed by 37°C for 120 minutes, and a final inactivation step at 85°C for 5 minutes.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR using a real-time PCR system with a typical thermal cycling profile: an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[13]
-
Perform a melt curve analysis to verify the specificity of the amplified product.[11]
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[11]
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Targeted Protein Destabilization Reveals an Estrogen-mediated ER Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Careful Selection of Reference Genes Is Required for Reliable Performance of RT-qPCR in Human Normal and Cancer Cell Lines | PLOS One [journals.plos.org]
Preclinical Showdown: ARV-471 (Vepdegestrant) vs. PROTAC ER Degrader-15 - A Data-Driven Comparison
In the rapidly evolving landscape of targeted protein degradation, two molecules have emerged as notable estrogen receptor (ER) degraders: ARV-471 (Vepdegestrant), a clinical-stage compound, and PROTAC ER Degrader-15, a research chemical. This guide provides a comparative analysis of their preclinical data, offering researchers, scientists, and drug development professionals a clear perspective on their performance and methodologies.
While extensive preclinical and clinical data are available for ARV-471, public information on the preclinical performance of this compound is not available. Its existence is noted by chemical suppliers, indicating its availability as a research tool. This comparison, therefore, focuses on the robust dataset of ARV-471, with the acknowledgment that a direct preclinical performance comparison with this compound is not currently possible due to the lack of published data for the latter.
Mechanism of Action: A Shared Strategy
Both ARV-471 and this compound are PROTACs (PROteolysis TArgeting Chimeras) designed to eliminate the estrogen receptor alpha (ERα) protein, a key driver in the majority of breast cancers. Their mechanism relies on hijacking the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to ERα and another ligand that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN). This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple ERα proteins.
ARV-471 (Vepdegestrant): A Profile of a Leading Candidate
ARV-471, also known as Vepdegestrant, is an orally bioavailable PROTAC ER degrader that has progressed to late-stage clinical trials. Preclinical studies have demonstrated its potent and selective degradation of both wild-type and mutant forms of ERα.
Quantitative Preclinical Data for ARV-471
| Parameter | Cell Line | Value | Reference |
| ERα Degradation (DC50) | MCF7 | ~1 nM | [1] |
| ERα Degradation (Dmax) | Tumor Cells | Up to 97% | [2] |
| In Vivo ERα Degradation | MCF7 Xenografts | >90% | [1] |
| Tumor Growth Inhibition (TGI) | MCF7 Xenografts | 85-120% | [3] |
| TGI vs. Fulvestrant | MCF7 Xenografts | Superior | [4][5] |
Key Preclinical Findings for ARV-471
-
Potent and Efficacious Degradation: ARV-471 robustly degrades ERα in various ER-positive breast cancer cell lines with a half-maximal degradation concentration (DC50) in the low nanomolar range.[1] It achieves over 90% ERα degradation in vivo in tumor models.[1]
-
Activity Against Mutant ERα: The degrader is effective against clinically relevant ESR1 mutations (e.g., Y537S and D538G), which are common mechanisms of resistance to standard endocrine therapies.[1]
-
Superiority to Fulvestrant: In head-to-head preclinical studies, orally administered ARV-471 demonstrated superior tumor growth inhibition and ERα degradation compared to fulvestrant, the current standard-of-care selective ER degrader (SERD).[3][4][5]
-
Oral Bioavailability: ARV-471 is orally bioavailable, a significant advantage over the intramuscular administration of fulvestrant.[4]
-
Combination Potential: Preclinical data supports the combination of ARV-471 with CDK4/6 inhibitors, showing enhanced anti-tumor activity.[1][4]
This compound: An Unknown Quantity
As of the current date, there is no publicly available preclinical data for this compound. Information is limited to its availability from chemical suppliers, where its chemical structure is provided. Without experimental data on its binding affinity, degradation potency and efficacy, selectivity, and in vivo activity, a meaningful comparison to ARV-471 is not possible.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are representative methodologies for key experiments used in the evaluation of PROTAC ER degraders like ARV-471.
ERα Degradation Assay (In-Cell Western)
-
Cell Culture: Plate ER-positive breast cancer cells (e.g., MCF7) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC degrader or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for ERα and a normalization antibody (e.g., anti-GAPDH or anti-tubulin).
-
Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD).
-
Imaging and Quantification: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). The ERα signal is normalized to the loading control signal, and DC50 and Dmax values are calculated from the dose-response curve.
Cell Viability Assay
-
Cell Seeding: Seed ER-positive breast cancer cells in 96-well plates.
-
Compound Incubation: Treat the cells with a range of concentrations of the PROTAC degrader for an extended period (e.g., 5-7 days).
-
Viability Reagent: Add a viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the resulting dose-response curve.
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Use immunodeficient mice (e.g., NSG mice) implanted with ER-positive breast cancer cells (e.g., MCF7) or patient-derived xenografts (PDXs).
-
Treatment Groups: Once tumors reach a specified volume, randomize the animals into treatment groups: vehicle control, PROTAC degrader at various doses, and a positive control (e.g., fulvestrant).
-
Dosing: Administer the compounds via the appropriate route (e.g., oral gavage for ARV-471) according to the dosing schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissue to assess the level of ERα degradation via methods like Western blot or immunohistochemistry.
-
Efficacy Calculation: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
Conclusion
ARV-471 (Vepdegestrant) has a robust and publicly available preclinical data package that demonstrates its potential as a potent, orally bioavailable ERα degrader with superior activity compared to fulvestrant. It effectively degrades wild-type and mutant ERα, leading to significant tumor growth inhibition in various breast cancer models.
In contrast, this compound remains a compound for which no public preclinical performance data is available. While its chemical structure is known, its biological activity and potential as a therapeutic agent are yet to be described in the scientific literature. Therefore, for researchers and drug developers in the field of targeted protein degradation for breast cancer, ARV-471 stands as a well-characterized and clinically advanced benchmark, while this compound represents an early-stage research tool of unknown preclinical properties. A direct comparison of their efficacy and safety is not feasible until preclinical data for this compound becomes publicly accessible.
References
comparative analysis of PROTAC ER Degrader-15 and other ER degraders
A Comparative Analysis of PROTAC ER Degrader-15 and Other Estrogen Receptor Degraders
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of a prominent PROTAC Estrogen Receptor (ER) degrader, Vepdegestrant (ARV-471), with other established ER degraders, namely Fulvestrant and Elacestrant.
Disclaimer: Specific public information for a molecule named "this compound" is limited. Therefore, this guide uses the well-characterized and clinically advanced PROTAC ER degrader, Vepdegestrant (ARV-471), as a representative for this class of molecules.
Introduction
Estrogen receptor-positive (ER+) breast cancer is the most prevalent subtype, and therapies targeting the ER signaling pathway are fundamental to its treatment. While selective estrogen receptor modulators (SERMs) and aromatase inhibitors (AIs) have been effective, the development of resistance, often through mutations in the ESR1 gene, remains a significant clinical challenge.[1] A key strategy to overcome this is the direct downregulation and degradation of the ER protein. This guide compares three major classes of ER degraders: the clinical PROTAC degrader Vepdegestrant, the selective estrogen receptor degrader (SERD) Fulvestrant, and the oral SERD Elacestrant.
Mechanism of Action
The primary distinction between these ER degraders lies in their mechanism of inducing ER degradation.
PROTAC ER Degraders (e.g., Vepdegestrant): Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to specifically target and eliminate proteins.[2] A PROTAC ER degrader consists of a ligand that binds to the estrogen receptor and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[2][3] This proximity induces the ubiquitination of the ER, marking it for degradation by the proteasome.[2][3] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple ER proteins.[2]
Selective Estrogen Receptor Degraders (SERDs) (e.g., Fulvestrant): Fulvestrant is a steroidal antiestrogen (B12405530) that binds competitively to the estrogen receptor.[4][5][6] This binding inhibits receptor dimerization, impairs nuclear localization, and induces a conformational change that leads to the accelerated degradation of the ER protein.[5] Unlike PROTACs, this degradation is a result of receptor destabilization rather than direct recruitment of the UPS machinery.
Oral SERDs (e.g., Elacestrant): Elacestrant is a non-steroidal, orally bioavailable SERD. Similar to Fulvestrant, it binds to the ER and induces its degradation.[7][8] Its development was driven by the need to overcome the poor oral bioavailability and intramuscular administration of Fulvestrant.[9]
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of Vepdegestrant, Fulvestrant, and Elacestrant in ER-positive breast cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: ERα Degradation (DC50)
| Compound | Cell Line | DC50 (nM) | Reference |
| Vepdegestrant (ARV-471) | MCF-7 | ~2 | [6][10][11] |
| Vepdegestrant (ARV-471) | T47D | Not explicitly found | |
| Fulvestrant | MCF-7 | Not explicitly found | |
| Fulvestrant | T47D | Not explicitly found | |
| Elacestrant | MCF-7 | Not explicitly found | |
| Elacestrant | T47D | Not explicitly found |
Table 2: Inhibition of Cell Growth (IC50/GI50)
| Compound | Cell Line | IC50/GI50 (nM) | Reference |
| Vepdegestrant (ARV-471) | MCF-7 (wild-type ER) | 3.3 | [8] |
| Vepdegestrant (ARV-471) | T47D (wild-type ER) | 4.5 | [8] |
| Vepdegestrant (ARV-471) | T47D (ER Y537S mutant) | 8 | [8] |
| Vepdegestrant (ARV-471) | T47D (ER D538G mutant) | 5.7 | [8] |
| Fulvestrant | MCF-7 | 0.29 | [12] |
| Fulvestrant | T47D | 2.168 (µM) | [1] |
| Elacestrant | MCF-7 | Not explicitly found | |
| Elacestrant | T47D | Not explicitly found |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of ER degraders are provided below.
Western Blot for ERα Degradation
This protocol is used to quantify the degradation of ERα protein following treatment with an ER degrader.
-
Cell Culture and Treatment:
-
Culture ER-positive breast cancer cells (e.g., MCF-7, T47D) in appropriate media (e.g., DMEM with 10% FBS).
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the ER degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then scrape and collect the lysate.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα (e.g., rabbit anti-ERα) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
-
Quantification:
-
Perform densitometry analysis to quantify the band intensity of ERα relative to the loading control.
-
Calculate the percentage of ERα degradation compared to the vehicle-treated control.
-
Cell Viability Assay (e.g., MTT or SRB Assay)
This assay measures the effect of ER degraders on cell proliferation and cytotoxicity.[7][9][13][14]
-
Cell Seeding:
-
Seed breast cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with serial dilutions of the ER degrader for a specified period (e.g., 72-96 hours).
-
-
MTT Assay Protocol:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation (for PROTACs)
This protocol can be adapted to demonstrate the interaction between the PROTAC, ERα, and the E3 ligase.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC degrader or vehicle control.
-
Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or ERα overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against ERα and the E3 ligase to confirm the presence of the ternary complex.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Drug: Fulvestrant - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. 2.6.2. Cell Viability Assay [bio-protocol.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison: PROTAC ER Degrader Vepdegestrant vs. Tamoxifen in ER+ Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of estrogen receptor-positive (ER+) breast cancer treatment is evolving, with novel therapeutic modalities emerging to overcome the limitations of established therapies. This guide provides a detailed, data-driven comparison of a next-generation PROTAC ER degrader, vepdegestrant (ARV-471), and the long-standing selective estrogen receptor modulator (SERM), tamoxifen (B1202).
Mechanism of Action: A Tale of Two Strategies
Tamoxifen and PROTAC ER degraders employ fundamentally different strategies to target the estrogen receptor, a key driver of growth in ER+ breast cancer.
Tamoxifen: The Competitive Inhibitor
Tamoxifen is a selective estrogen receptor modulator (SERM) that functions as a competitive antagonist of the estrogen receptor in breast tissue.[1][2][3][4] It binds to the ER, inducing a conformational change that prevents the binding of estrogen and subsequent activation of estrogen-responsive genes that promote cell proliferation.[2] However, tamoxifen's activity is tissue-specific; it can act as an agonist in other tissues like the endometrium and bone.[2][4] This dual activity is a hallmark of SERMs.[2] Tamoxifen itself is a prodrug, metabolized by cytochrome P450 enzymes into its more active metabolites, such as endoxifen, which has a significantly higher affinity for the ER.[2]
PROTAC ER Degraders (e.g., Vepdegestrant): Targeted Protein Elimination
PROTAC (PROteolysis TArgeting Chimera) ER degraders represent a newer class of drugs designed to eliminate the ER protein entirely.[5][6] These are heterobifunctional molecules with two key domains: one that binds to the estrogen receptor and another that recruits an E3 ubiquitin ligase.[5][7] By bringing the ER and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the ER, marking it for degradation by the cell's natural protein disposal system, the proteasome.[5][8][9] This catalytic process allows a single PROTAC molecule to trigger the degradation of multiple ER proteins.[5][8] A key advantage is the potential to degrade both wild-type and mutant forms of the ER, which can be a source of resistance to therapies like tamoxifen.[5][10]
Signaling Pathway and Mechanism of Action Diagrams
Caption: Tamoxifen competitively inhibits estrogen binding to the ER.
Caption: PROTAC ER degraders induce ER degradation via the proteasome.
Clinical Performance Data: A Comparative Overview
Direct head-to-head clinical trial data for vepdegestrant and tamoxifen is not yet available. However, a comparison can be drawn from their respective clinical trial results in treating ER+/HER2- breast cancer.
Tamoxifen Clinical Efficacy
Tamoxifen has been a cornerstone of ER+ breast cancer treatment for decades, with extensive long-term data supporting its efficacy.
| Trial/Study | Patient Population | Key Findings | Reference |
| EBCTCG Meta-Analysis | Women with early-stage ER+ breast cancer | 5 years of adjuvant tamoxifen reduced the 15-year risk of recurrence and lowered the risk of dying from breast cancer by about one-third. | [11] |
| Royal Marsden Prevention Trial | High-risk women for developing breast cancer | Women who took tamoxifen for 8 years had a 39% reduced risk of developing ER+ breast cancer over a 20-year follow-up. | [12] |
| IBIS-I Study | High-risk women for developing breast cancer | 5 years of tamoxifen reduced the risk of breast cancer by 29% with follow-up for 16-22 years. The risk reduction for invasive ER-positive breast cancer was 35%. | [13] |
| Randomized Trial of Low-Dose Tamoxifen | Women with ER+ breast cancer | Lower doses of tamoxifen (1mg and 5mg/day) showed comparable effects on reducing the tumor proliferation marker Ki-67 as the standard 20mg/day dose. | [14][15] |
Vepdegestrant (ARV-471) Clinical Efficacy
Vepdegestrant is currently in later-stage clinical trials. The available data is promising, particularly in heavily pretreated patients and those with ER mutations.
| Trial/Study | Patient Population | Key Findings | Reference |
| Phase 1/2 Study (Monotherapy) | Heavily pretreated patients with ER+/HER2- advanced breast cancer | Showed a favorable safety profile and encouraging clinical activity with robust ER degradation. The clinical benefit rate was 40% in evaluable patients. | [6][7][16] |
| VERITAC-2 (Phase 3) | Patients with ER+/HER2- advanced or metastatic breast cancer with ESR1 mutations, previously treated with CDK4/6 inhibitors. | Vepdegestrant significantly improved progression-free survival (PFS) compared to fulvestrant (B1683766) (a SERD). Median PFS was 5.0 months for vepdegestrant vs. 2.1 months for fulvestrant. The objective response rate was 18.6% with vepdegestrant versus 4.0% with fulvestrant. | [17][18] |
| Phase 1b (Combination with Palbociclib) | Patients with heavily pretreated ER+/HER2- advanced breast cancer | The combination showed promising clinical activity with a clinical benefit rate of 63.0%. The objective response rate in patients with measurable disease was 41.9%. | [16] |
Experimental Protocols and Trial Design
While direct comparative experimental protocols are unavailable, the methodologies of the clinical trials provide insight into the evaluation of these drugs.
Typical Clinical Trial Design for Endocrine Therapies
Caption: A generalized workflow for a randomized clinical trial.
Key Components of the Cited Clinical Trials:
-
Patient Population: The studies typically enroll patients with a confirmed diagnosis of ER-positive, HER2-negative breast cancer.[11][12][13][14][16][17] The disease stage can range from early-stage for adjuvant therapy or prevention trials to advanced or metastatic for later-line treatment studies.[11][12][17] Later-stage trials for newer drugs like vepdegestrant often include patients who have progressed on prior endocrine therapies.[6][16][17]
-
Intervention: Patients are randomized to receive the investigational drug (e.g., vepdegestrant) or a comparator, which could be a placebo in prevention trials or an active standard-of-care therapy (like fulvestrant or tamoxifen) in treatment settings.[12][13][17]
-
Endpoints: Primary endpoints in advanced breast cancer trials are often progression-free survival (PFS), which measures the time until the disease progresses or the patient dies.[17][18] Secondary endpoints may include overall survival (OS), objective response rate (ORR - the proportion of patients with tumor shrinkage), clinical benefit rate (CBR), and safety/tolerability.[7][16][17][18] In early-stage or prevention settings, the primary endpoint is often disease-free survival or the incidence of breast cancer.[11][12][13]
Conclusion
Tamoxifen remains a critical and effective therapy for ER+ breast cancer, backed by decades of data demonstrating its long-term benefits in reducing recurrence and mortality.[11] Its mechanism as a SERM is well-understood, though its partial agonist activity and the development of resistance are known limitations.[2][4]
PROTAC ER degraders, exemplified by vepdegestrant, offer a novel and promising approach. By inducing the complete degradation of the ER protein, they have the potential to overcome resistance mechanisms, including those mediated by ESR1 mutations.[5][10] Early and mid-stage clinical data for vepdegestrant are encouraging, showing significant activity in heavily pretreated patient populations where other endocrine therapies have failed.[17][18]
The choice between these therapies will likely be guided by the stage of the disease, prior treatments, and the presence of specific biomarkers such as ESR1 mutations. The ongoing and future clinical trials will be crucial in defining the precise role of PROTAC ER degraders in the evolving treatment paradigm for ER+ breast cancer.
References
- 1. swolverine.com [swolverine.com]
- 2. news-medical.net [news-medical.net]
- 3. breastcancer.org [breastcancer.org]
- 4. Tamoxifen - Wikipedia [en.wikipedia.org]
- 5. protacerdegraders.com [protacerdegraders.com]
- 6. researchgate.net [researchgate.net]
- 7. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Discovery of a Novel Class of PROTACs as Potent and Selective Estrogen Receptor α Degraders to Overcome Endocrine-Resistant Breast Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-Term Data from 20 Trials Confirm Tamoxifen's Long-Lasting Benefit - NCI [cancer.gov]
- 12. Tamoxifen: a landmark trial | The Royal Marsden [royalmarsden.nhs.uk]
- 13. targetedonc.com [targetedonc.com]
- 14. A randomized trial of low-dose tamoxifen on breast cancer proliferation and blood estrogenic biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. cancernetwork.com [cancernetwork.com]
- 17. marinbio.com [marinbio.com]
- 18. pharmexec.com [pharmexec.com]
Assessing the Specificity of PROTAC ER Degrader-15: A Comparative Guide
For researchers and drug development professionals, establishing the specificity of a novel therapeutic agent is paramount. This guide provides a comprehensive framework for assessing the specificity of PROTAC ER Degrader-15, a novel estrogen receptor (ER) degrader. By comparing its performance with established therapies such as the selective estrogen receptor degrader (SERD) fulvestrant (B1683766) and the selective estrogen receptor modulator (SERM) tamoxifen, this guide offers a blueprint for preclinical evaluation, complete with detailed experimental protocols and supporting data.
Due to the limited publicly available information on "this compound," this guide will use the well-characterized clinical-stage oral PROTAC ER degrader, Vepdegestrant (ARV-471), as a representative example to illustrate the assessment process. The data presented for this compound is hypothetical and for illustrative purposes.
Mechanism of Action: PROTAC ER Degraders
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to target and eliminate specific proteins.[1] An ER-targeting PROTAC, like ER Degrader-15, consists of a ligand that binds to the estrogen receptor and another ligand that recruits an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of the ER, marking it for degradation by the proteasome.[2] This mechanism of action is distinct from SERDs, which induce a conformational change leading to degradation, and SERMs, which competitively inhibit estrogen binding.[2][3]
References
PROTAC ER Degrader-15 Outperforms Traditional SERDs in Downregulating ER-Target Gene Expression
A head-to-head comparison of the novel PROTAC ER Degrader-15 and the established selective estrogen receptor degrader (SERD), fulvestrant (B1683766), reveals the superior efficacy of the PROTAC technology in suppressing the expression of key estrogen receptor (ER)-downstream genes. This guide provides a comprehensive analysis of their effects, supported by preclinical data, and detailed experimental protocols for researchers in oncology and drug development.
This compound, represented in preclinical studies by vepdegestrant (ARV-471), leverages the power of proteolysis-targeting chimeras (PROTACs) to induce rapid and efficient degradation of the estrogen receptor. Unlike traditional SERDs like fulvestrant, which primarily act as antagonists and induce a conformational change that leads to ER degradation, PROTACs utilize the cell's own ubiquitin-proteasome system to actively target and eliminate the ER protein.[1][2] This distinct mechanism of action translates to a more profound and sustained suppression of ER signaling.[3][4]
Comparative Efficacy on ER-Downstream Gene Expression
The estrogen receptor is a key transcription factor that, upon activation by estrogen, regulates the expression of a host of downstream genes critical for the proliferation and survival of ER-positive breast cancer cells. Key among these are the progesterone (B1679170) receptor (PGR), trefoil factor 1 (TFF1), and growth regulation by estrogen in breast cancer 1 (GREB1). The ability of an ER degrader to suppress the expression of these genes is a direct measure of its therapeutic efficacy.
Preclinical studies in ER-positive breast cancer cell lines, such as MCF7, provide quantitative insights into the differential effects of this compound (vepdegestrant) and fulvestrant on these critical downstream targets.
| Target Gene | Drug Treatment | Cell Line | Change in mRNA Expression | Reference |
| PGR | Vepdegestrant (ARV-471) | MCF7 | Significant Decrease | [2] |
| Fulvestrant | MCF-7 | Significant Decrease | ||
| GREB1 | Vepdegestrant (ARV-471) | MCF7 | Significant Decrease | [2] |
| Fulvestrant | MCF-7 | N/A | ||
| TFF1 | Vepdegestrant (ARV-471) | MCF7 | Significant Decrease | [2] |
| Fulvestrant | MCF-7 | Significant Decrease | [5] |
Note: The data for vepdegestrant and fulvestrant are derived from separate preclinical studies. Direct head-to-head quantitative comparisons from a single study are not yet available in published literature. "N/A" indicates that specific data for this gene was not found in the reviewed sources for fulvestrant.
Mechanism of Action: A Tale of Two Degraders
The superior efficacy of this compound can be attributed to its unique mechanism of action, which is visually represented in the following signaling pathway diagram.
Caption: Mechanism of Action: PROTAC vs. SERD.
Experimental Workflow for Evaluating ER Degrader Efficacy
The following diagram outlines a typical experimental workflow for assessing the impact of ER degraders on downstream gene expression.
References
Comparative Guide to Cross-Reactivity for PROTAC ER Degrader-15
For researchers, scientists, and drug development professionals, ensuring the target specificity of novel therapeutics is paramount. This guide provides an objective comparison of PROTAC ER Degrader-15's cross-reactivity profile against other estrogen receptor (ER) targeted therapies, supported by established experimental methodologies. Proteolysis-targeting chimeras (PROTACs) are a promising class of drugs designed to harness the body's own cellular disposal system to eliminate disease-causing proteins.[1]
Introduction to PROTAC ER Degraders
PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[2] This mechanism of action is distinct from traditional inhibitors and offers the potential for improved efficacy and the ability to overcome drug resistance.[3] However, the potential for off-target protein degradation necessitates rigorous cross-reactivity studies.[4]
Mechanism of Action of this compound
This compound is designed to selectively target the estrogen receptor for degradation. It consists of a ligand that binds to ER, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[5] This trimolecular complex formation leads to the ubiquitination and subsequent degradation of the ER by the proteasome.[2]
Mechanism of action for this compound.
Comparison with Alternative ER-Targeting Therapies
The therapeutic landscape for ER-positive breast cancer includes several classes of drugs, each with a distinct mechanism and potential for off-target effects.[6]
| Feature | This compound | Selective Estrogen Receptor Degraders (SERDs) e.g., Fulvestrant | Selective Estrogen Receptor Modulators (SERMs) e.g., Tamoxifen | Aromatase Inhibitors (AIs) e.g., Letrozole |
| Mechanism of Action | Induces proteasomal degradation of ER.[2] | Binds to ER and induces a conformational change, leading to its degradation.[7] | Binds to ER, acting as an antagonist in breast tissue but can be an agonist in other tissues.[7] | Inhibits the aromatase enzyme, preventing the conversion of androgens to estrogens.[7] |
| Primary Target | Estrogen Receptor | Estrogen Receptor | Estrogen Receptor | Aromatase |
| Potential for Off-Target Protein Degradation | Can arise from promiscuous binding of the E3 ligase ligand or the formation of binary complexes with other proteins.[4] | Generally considered to have a lower risk of off-target degradation, with off-target effects primarily related to binding to other receptors.[4] | Off-target effects are primarily related to its partial agonist activity in non-target tissues. | Indirect effects due to estrogen deprivation; does not directly cause protein degradation. |
| Resistance Mechanisms | Mutations in the ER or components of the ubiquitin-proteasome system. | ESR1 mutations can confer resistance.[8] | Development of tamoxifen-resistant tumors. | Upregulation of other signaling pathways. |
Experimental Protocols for Cross-Reactivity Assessment
A thorough evaluation of off-target effects is critical in the preclinical development of any new PROTAC. A multi-pronged approach is recommended, combining global proteomics with targeted validation methods.
Global Proteomic Profiling by Mass Spectrometry
This unbiased approach allows for the identification and quantification of thousands of proteins in a single experiment, providing a comprehensive overview of changes in the proteome upon treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Culture ER-positive breast cancer cell lines (e.g., MCF-7) and treat with varying concentrations of this compound and vehicle control for a specified time course (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Harvest cells and lyse to extract total protein.
-
Protein Digestion: Digest proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label peptides from different treatment conditions with unique isobaric tags.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate and analyze the labeled peptides by LC-MS/MS.
-
Data Analysis: Identify and quantify proteins across all samples. Proteins showing a significant and dose-dependent decrease in abundance in the this compound-treated samples compared to controls are considered potential off-targets.[4]
Experimental workflow for assessing cross-reactivity.
Targeted Validation by Western Blotting
Once potential off-targets are identified through global proteomics, western blotting is a widely used and straightforward technique to confirm their degradation.[4]
Methodology:
-
Cell Culture and Treatment: As described for global proteomics.
-
Protein Extraction and Quantification: Extract total protein and determine the concentration.
-
SDS-PAGE and Protein Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific to the potential off-target proteins and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative abundance of the potential off-target proteins in treated versus control samples.
Quantitative Data Summary
The following table presents hypothetical data from a cross-reactivity study of this compound compared to a clinically advanced PROTAC ER degrader, Vepdegestrant (ARV-471), and the SERD, Fulvestrant.
| Compound | Target: ER Degradation (DC50, nM) | Off-Target 1 Degradation (DC50, nM) | Off-Target 2 Degradation (DC50, nM) |
| This compound | 1.5 | > 1000 | > 1000 |
| Vepdegestrant (ARV-471) | 1.8[3] | > 1000 | > 1000 |
| Fulvestrant | ~5-10 | Not Applicable | Not Applicable |
DC50: The concentration of the compound that results in 50% degradation of the protein. Note: Off-target data for Vepdegestrant is based on the general understanding of its high selectivity. Specific off-target degradation profiles would be determined experimentally.
This guide provides a framework for the comparative analysis of this compound. Rigorous experimental evaluation of its cross-reactivity profile is essential for its continued development as a safe and effective therapeutic agent.
References
- 1. protacerdegraders.com [protacerdegraders.com]
- 2. protacerdegraders.com [protacerdegraders.com]
- 3. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. marinbio.com [marinbio.com]
Safety Operating Guide
Personal protective equipment for handling PROTAC ER Degrader-15
Essential Safety and Disposal Plan for PROTAC ER Degrader-15
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. As a potent, targeted protein degrader, this compound and any associated materials must be handled with care and disposed of as hazardous chemical waste. Adherence to institutional and regulatory guidelines is mandatory.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on information for similar PROTAC ER degraders and general best practices for handling potent pharmaceutical compounds.[1][2] Always consult the compound-specific SDS provided by the manufacturer before handling.
Mechanism of Action
This compound is an orally active estrogen receptor (ER) degrader with anticancer properties, intended for research in areas such as breast cancer.[3] Like other PROTACs, it is a bifunctional molecule that simultaneously binds to the target protein (ER) and an E3 ubiquitin ligase.[4][5] This proximity induces the ubiquitination of the ER, marking it for degradation by the proteasome, the cell's natural protein disposal system.[4][5]
Immediate Safety and Handling Precautions
Given the potent nature of this compound, it must be handled in a controlled laboratory environment. Engineering controls are the primary line of defense to minimize exposure.
-
Engineering Controls: All manipulations of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]
-
Personal Hygiene: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[7]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling this compound.[2]
| PPE Category | Specific Recommendations | Source/Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Standard practice for hazardous chemicals to prevent splashes.[2][6][8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Double-gloving is recommended. | To prevent skin contact with the potent compound.[6][8] |
| Body Protection | A dedicated laboratory coat. A disposable coat is preferable. | To protect personal clothing from contamination.[6][7] |
| Respiratory Protection | A suitable respirator should be used if there is a risk of generating aerosols outside of a fume hood. | To prevent inhalation of the compound.[8] |
Hazard Identification and First Aid
While specific GHS classifications for this compound are not available, related compounds are often classified with acute oral toxicity, skin irritation, and serious eye irritation.[8][9] The following first aid measures are recommended based on general guidelines for hazardous chemicals.[2][9]
| Exposure | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[2][9] |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][9] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][9] |
Operational and Disposal Plan
The proper handling and disposal of this compound are critical to ensure laboratory safety and environmental protection.[1]
Experimental Workflow: Handling and Preparation
Caption: Experimental workflow for handling this compound.
Step-by-Step Disposal Protocol
All waste generated from the use of this compound must be managed as hazardous chemical waste.[1][8] Under no circumstances should this compound or contaminated materials be disposed of in regular trash or down the drain.[1][10]
-
Waste Segregation:
-
Solid Waste: Collect all contaminated disposable materials, including gloves, pipette tips, vials, and bench paper, in a designated, clearly labeled hazardous waste container.[1][11]
-
Liquid Waste: Collect all unused stock solutions and experimental media containing the compound in a compatible, leak-proof container with a secure screw-top cap.[1][2] This container must be clearly labeled as "Hazardous Waste" and include the chemical name.[1]
-
-
Spill Management:
-
In case of a spill, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.[8]
-
Collect the absorbed material into a sealed container and dispose of it as hazardous waste.[8]
-
Decontaminate the spill area with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as solid hazardous waste.[8]
-
-
Decontamination:
-
Final Disposal:
-
Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.[1]
-
The primary and required method of disposal for potent pharmaceutical waste is high-temperature incineration by a licensed hazardous waste disposal facility.[7][8]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.[6]
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. PROTACS - the body's own garbage disposal against cancer - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 5. protacerdegraders.com [protacerdegraders.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
